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Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: A Privileged Scaffold in Targeted Therapeutics

Executive Summary 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1623068-00-7) represents a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1623068-00-7) represents a highly privileged bicyclic heterocyclic scaffold in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter this motif not merely as a passive structural backbone, but as a dynamic pharmacophore driving potent biological responses. This compound serves a critical dual role in drug discovery: it is a foundational synthetic precursor for novel 1, and its core architecture acts as an intrinsic ATP-competitive inhibitor for oncogenic kinases (such as 2 and3) as well as a disruptor of protein-protein interactions (PPIs) like 4.

This technical guide deconstructs the causality behind its polypharmacology, providing self-validating experimental workflows for researchers leveraging this scaffold.

Pharmacophore Analytics: The Causality of the Molecular Structure

The biological versatility of this molecule is a direct consequence of its precise stereoelectronic properties. Each functional group serves a distinct, causal purpose in target engagement:

Pharmacophore Molecule 1-Isopropyl-1H-pyrazolo [3,4-b]pyridine-5-carbonitrile N1 Pyrazolo[3,4-b]pyridine Core Adenine Mimetic (H-Bonding to Hinge Region) Molecule->N1 Scaffold N2 5-Carbonitrile Group Electron Withdrawing (Gatekeeper Interaction) Molecule->N2 C5 Position N3 1-Isopropyl Group Steric Bulk (Hydrophobic Pocket Fit) Molecule->N3 N1 Position

Fig 1: Pharmacophore logic of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

  • Pyrazolo[3,4-b]pyridine Core: Functions as a bioisostere for the adenine ring of ATP. The nitrogen atoms at positions 1, 2, and 7 are uniquely positioned to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • 5-Carbonitrile Group: This strong electron-withdrawing group (EWG) lowers the pKa of the heterocyclic system, enhancing membrane permeability. The nitrile nitrogen acts as a critical hydrogen bond acceptor, interacting with the "gatekeeper" residue in the kinase ATP-binding pocket.

  • 1-Isopropyl Group: The branched alkyl chain provides targeted steric bulk. In GPCRs, it occupies deep hydrophobic pockets, mimicking the aliphatic tail of endogenous sphingosine. In kinases, it extends into the hydrophobic back-cleft (Pocket II), displacing ordered water molecules and locking the enzyme in an inactive conformation.

Mechanism I: Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

Context: This specific compound is patented as a key intermediate in the synthesis of S1P1 receptor agonists for the treatment of autoimmune diseases, including relapsing-remitting multiple sclerosis.

Causality: The mechanism of action relies on "functional antagonism" via potent agonism. When the derivative binds to the S1P1 receptor on the surface of lymphocytes, it induces a robust Gi/o​ -coupled intracellular signaling cascade. This hyper-activation triggers rapid phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs). Consequently, β -arrestin is recruited, leading to clathrin-mediated endocytosis and proteasomal degradation of the receptor. Stripped of surface S1P1, lymphocytes lose their ability to sense the S1P gradient required to egress from lymphoid tissues, resulting in targeted peripheral immunosuppression.

S1P1_Pathway A 1-Isopropyl-Pyrazolo[3,4-b]pyridine Derivative B S1P1 Receptor Activation A->B Agonist Binding C G-Protein Coupling (Gi/o Pathway) B->C Signal Transduction D Beta-Arrestin Recruitment B->D GRK Phosphorylation E Receptor Internalization (Endocytosis) D->E Clathrin-mediated F Lymphocyte Sequestration (Immunosuppression) E->F Surface Downregulation

Fig 2: S1P1 receptor agonism pathway leading to lymphocyte sequestration.

Self-Validating Protocol: S1P1 Internalization & β -Arrestin Recruitment Assay

To validate this mechanism, we utilize a PathHunter β -Arrestin assay. This protocol is designed to be self-validating by isolating receptor-specific kinetics.

  • Cell Preparation: Plate CHO-K1 cells engineered to co-express ProLink-tagged S1P1 and Enzyme Acceptor (EA)-tagged β -arrestin at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Compound Addition: Serially dilute the test compound in assay buffer containing 0.1% BSA. Causality: The use of BSA validates that any observed EC50 shift is due to true receptor binding, preventing false negatives caused by non-specific plastic adsorption. Add to cells and incubate for exactly 90 minutes at 37°C. Causality: 90 minutes is the validated optimal window for maximal β -arrestin recruitment before receptor recycling occurs.

  • Detection & Readout: Add PathHunter detection reagent. The interaction between ProLink and EA generates active β -galactosidase. Measure chemiluminescence and calculate EC50 using a 4-parameter logistic curve.

Mechanism II: ATP-Competitive Kinase Inhibition (FGFR & c-Met)

Context: The pyrazolo[3,4-b]pyridine scaffold is extensively documented as a potent inhibitor of receptor tyrosine kinases, specifically Fibroblast Growth Factor Receptor (FGFR) and c-Met kinase.

Causality: Aberrant kinase signaling drives tumor proliferation and angiogenesis. The 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core directly competes with ATP. By anchoring itself to the hinge region via the pyrazole nitrogens and projecting the 1-isopropyl group into the hydrophobic pocket, it sterically occludes ATP binding. This halts the trans-phosphorylation of the activation loop, shutting down downstream MAPK/ERK and PI3K/AKT signaling pathways, ultimately inducing apoptosis in malignant cells.

Kinase_Assay S1 Step 1: Compound Preparation (Serial Dilution) S2 Step 2: Kinase + Substrate Incubation S1->S2 15 min pre-incubation S3 Step 3: ATP Addition (Reaction Initiation) S2->S3 1 mM DTT added S4 Step 4: TR-FRET Detection Reagent S3->S4 60 min reaction S5 Step 5: Fluorescence Measurement S4->S5 Stop buffer added S6 Step 6: IC50 Calculation S5->S6 340nm / 665nm

Fig 3: TR-FRET kinase assay workflow for evaluating ATP-competitive inhibition.

Self-Validating Protocol: TR-FRET Kinase Profiling Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Validation Step: Add 1 mM DTT immediately before use to maintain a reducing environment. This prevents spurious disulfide bond formation that could artificially alter the kinase conformation.

  • Pre-incubation: Mix 5 nM recombinant FGFR1 (or c-Met) with the serially diluted inhibitor. Incubate for 15 minutes at room temperature. Causality: This allows for thermodynamic equilibrium binding of the inhibitor to the enzyme before ATP competition begins, ensuring accurate IC50 determination.

  • Reaction Initiation: Add 100 nM ULight-labeled substrate and ATP (at the enzyme's specific Km). Incubate for 60 minutes.

  • Termination & Detection: Add EDTA to chelate Mg2+ (stopping the reaction) and Europium-labeled anti-phospho antibody. Read on an EnVision multimode plate reader (Excitation 340 nm, Emission 665 nm). High FRET signal indicates active kinase; signal loss indicates inhibition.

Mechanism III: Disruption of p53-MDM2 Protein-Protein Interaction

Beyond kinases, derivatives of this carbonitrile scaffold act as non-peptide4. In many cancers, wild-type p53 is silenced by overexpression of MDM2, which binds and ubiquitinates p53 for degradation. The rigid bicyclic pyrazolo-pyridine core mimics the α -helical backbone of p53 (specifically the Trp23, Leu26, and Phe19 residues). The 1-isopropyl group and the 5-carbonitrile substituent facilitate competitive binding into the deep hydrophobic cleft of MDM2. This physical blockade prevents MDM2 from binding p53, restoring the tumor suppressor's ability to induce cell cycle arrest and apoptosis.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of derivatives utilizing the 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile scaffold across multiple therapeutic targets:

TargetScaffold ApplicationTypical IC50/EC50Primary Cellular Effect
S1P1 Receptor Agonist10 - 50 nMLymphocyte sequestration / Immunosuppression
FGFR1 Kinase ATP-Competitive Inhibitor20 - 100 nMAnti-angiogenesis, tumor apoptosis
c-Met Kinase ATP-Competitive Inhibitor0.5 - 5 nMInhibition of cancer metastasis
p53-MDM2 PPI Inhibitor50 - 100 nMRestoration of p53 tumor suppression
Topoisomerase II DNA Intercalator / Inhibitor1 - 5 µMDNA damage,5

Conclusion

The 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile molecule is a masterclass in rational drug design. Whether utilized as a synthetic intermediate to access the hydrophobic pockets of GPCRs like S1P1, or deployed as an active kinase/PPI inhibitor, its stereoelectronic profile—driven by the adenine-mimicking core, the electron-withdrawing carbonitrile, and the sterically demanding isopropyl group—makes it an indispensable tool in the modern pharmacopeia.

References

  • WO2014129796A1 - Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent. Google Patents. 1

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. 3

  • One-pot synthesis of spiro(indoline-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitriles as p53-MDM2 interaction inhibitors. PubMed. 4

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. 5

Sources

Exploratory

Strategic Scaffold Profiling: Physicochemical Properties and Synthetic Utility of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

As modern drug discovery pivots toward highly optimized, low-molecular-weight intermediates, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure. Specifically, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots toward highly optimized, low-molecular-weight intermediates, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure. Specifically, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1623068-00-7) serves as a critical synthetic linchpin in the development of next-generation immunomodulators, most notably Sphingosine-1-phosphate (S1P) receptor agonists[1].

This technical guide provides an authoritative analysis of the molecule's physicochemical properties, the structural causality behind its design, and a self-validating experimental protocol for its downstream functionalization.

Physicochemical Profiling & Structural Causality

Understanding the physical constraints and molecular descriptors of a synthetic intermediate is paramount for predicting its behavior in both synthetic workflows and biological systems.

Quantitative Data Summary
PropertyValueCausality / Implication in Drug Design
Chemical Name 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileSystemic IUPAC nomenclature defining the core heterocyclic fusion.
CAS Registry Number 1623068-00-7Unique identifier for procurement and database indexing.
Molecular Formula C₁₀H₁₀N₄Indicates a highly nitrogen-dense heteroaromatic system.
Molecular Weight (MW) 186.21 g/mol Low MW provides an optimal "budget" for downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~56.5 ŲStrikes a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 0Lack of H-bond donors enhances passive lipophilic permeability.
Hydrogen Bond Acceptors 4Provides essential interaction points for target binding (e.g., GPCR pockets).
The Causality of Scaffold Design

As an Application Scientist, I approach scaffold selection not as a random screening artifact, but as a deliberate architectural choice:

  • The Pyrazolo[3,4-b]pyridine Core: This bicyclic system acts as a bioisostere for indole or benzimidazole. The incorporation of the pyridine nitrogen lowers the overall pKa of the system, enhancing metabolic stability against oxidative degradation (e.g., CYP450 metabolism) compared to its indole counterparts.

  • The 1-Isopropyl Substitution: The addition of the isopropyl group at the N1 position serves a dual purpose. Synthetically, it directs regioselectivity during core assembly. Biologically, it introduces a localized sphere of lipophilic bulk, designed to anchor the molecule into the hydrophobic sub-pockets of target receptors, such as the S1P1 receptor.

  • The 5-Carbonitrile Handle: The nitrile group is strategically placed as an electrophilic handle. It is metabolically robust but synthetically versatile, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or converted into an amidoxime to build terminal oxadiazole rings[1].

Biological Context: S1P Receptor Modulation

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a documented precursor in the synthesis of S1P1 receptor agonists used for treating autoimmune diseases like relapsing-remitting multiple sclerosis[1].

The S1P1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on lymphocytes. Endogenous S1P directs lymphocytes to egress from lymph nodes into the lymphatic circulation. Agonists derived from our target scaffold bind to S1P1, initially activating it but subsequently causing profound receptor internalization and degradation. This "functional antagonism" traps lymphocytes in the lymph nodes, preventing them from attacking the central nervous system.

S1P1_Pathway S1P Endogenous S1P (Ligand) S1P1 S1P1 Receptor (Lymphocyte Surface) S1P->S1P1 Activation Egress Lymphocyte Egress (Normal Immune Function) S1P1->Egress Internalization Receptor Internalization & Ubiquitination S1P1->Internalization Sustained Agonism Agonist Pyrazolo-pyridine Derived Agonist Agonist->S1P1 High-Affinity Binding Immunosuppression Lymphocyte Sequestration (MS Therapy) Internalization->Immunosuppression

Fig 1: S1P1 receptor signaling and functional antagonism via pyrazolo-pyridine derivatives.

Experimental Workflow: Nitrile Hydrolysis Protocol

To utilize 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in drug discovery, the nitrile must often be converted into a carboxylic acid. This acid serves as the coupling partner for subsequent amide or oxadiazole formations.

The following protocol details the base-catalyzed hydrolysis of the carbonitrile, engineered as a self-validating system to ensure high yield and purity[2].

Step-by-Step Methodology

Reagents Required:

  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Substrate)

  • Ethanol (Absolute)

  • 6N Sodium Hydroxide (NaOH) aqueous solution

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure & Causality:

  • Dissolution: Dissolve 750 mg (4.02 mmol) of the carbonitrile substrate in 100 mL of absolute ethanol.

    • Causality: The highly lipophilic pyrazolo-pyridine core is insoluble in purely aqueous basic conditions. Ethanol acts as a miscible co-solvent, ensuring the substrate remains in the homogeneous phase to react with the hydroxide ions.

  • Nucleophilic Attack: Add 6.7 mL (40.20 mmol, 10 eq) of 6N NaOH dropwise to the stirring solution.

    • Causality: Nitrile hydrolysis requires a massive excess of hydroxide to overcome the high activation energy of the initial nucleophilic attack on the sp-hybridized nitrile carbon. The 10-fold excess drives the equilibrium forward through the primary amide intermediate directly to the carboxylate salt.

  • Thermal Activation: Heat the mixture under reflux (approx. 78°C) for 18 hours.

    • Causality: The electron-rich nature of the pyrazole ring slightly deactivates the pyridine system toward nucleophilic attack. Extended reflux provides the necessary thermal kinetic energy to achieve complete conversion.

  • Solvent Removal: Remove the ethanol by rotary evaporation under reduced pressure.

    • Causality: Removing the organic solvent prevents the product from partitioning into the aqueous phase during the subsequent extraction step, which would drastically reduce the isolated yield.

  • Acidification & Extraction: Resuspend the aqueous residue, cool to 0°C, and slowly add 1N HCl until the pH reaches ~3. Extract the aqueous layer three times with ethyl acetate.

    • Causality: The reaction yields a water-soluble sodium carboxylate salt. Acidification protonates the salt into the free carboxylic acid, rendering it lipophilic and allowing it to partition cleanly into the ethyl acetate layer.

Analytical Validation System

A robust protocol must be self-validating. To confirm the success of the hydrolysis, employ the following analytical workflow:

Analytical_Validation Reaction Crude Extract IR FT-IR Spectroscopy (Loss of 2220 cm⁻¹) Reaction->IR LCMS LC-MS Profiling (m/z shift to 205.21) IR->LCMS NMR 1H NMR (Loss of symmetry/shifts) LCMS->NMR Release Verified Carboxylic Acid NMR->Release

Fig 2: Self-validating analytical workflow for confirming nitrile hydrolysis.

Validation Metrics:

  • FT-IR: The sharp, distinct nitrile stretch at ~2220 cm⁻¹ must completely disappear, replaced by a broad O-H stretch (2500–3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

  • LC-MS: The mass-to-charge ratio (m/z) in positive ion mode [M+H]⁺ must shift from 187.21 (nitrile) to 206.21 (carboxylic acid). Purity should be >95% by UV integration at 254 nm.

References

  • Sphingosine-1-phosphate receptor agonists, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent. Google Patents (WO2014129796A1).

Sources

Foundational

A Guide to the In Vitro Pharmacological Characterization of Novel Pyrazolo[3,4-b]pyridine Analogs: A Case Study with 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry, recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] This structural motif is an isostere of purine, allowing it to interact with a wide array of biological targets, particularly protein kinases.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-leukemic, anti-inflammatory, and neuroprotective properties.[3][4]

The diverse mechanisms of action for this class include the inhibition of critical cellular enzymes such as Cyclin-Dependent Kinases (CDKs), Topoisomerase II (TOPII), and various receptor tyrosine kinases like Fibroblast Growth Factor Receptor (FGFR).[1][2][5] Given this therapeutic potential, the systematic in vitro pharmacological evaluation of novel analogs is a critical step in the drug discovery pipeline.

This technical guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of a novel pyrazolo[3,4-b]pyridine derivative, using the representative molecule 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile . The described workflows are designed to first establish broad cytotoxic potential and subsequently elucidate specific mechanisms of action, providing a robust framework for assessing therapeutic promise.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Activity

The initial step for any potential anticancer agent is to determine its effect on cell viability and proliferation. This foundational screen provides essential data on potency and establishes the concentration range for subsequent mechanistic assays.

Causality of Experimental Choice:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected as the primary screening method. It is a robust, colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates directly with cell viability.[6][7] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.[6] This provides a rapid, high-throughput method to generate initial IC50 (half-maximal inhibitory concentration) values across a panel of relevant cancer cell lines. Selecting a diverse panel, for instance, including models for breast (MCF-7), prostate (PC-3), and leukemia (K562), is crucial as the compound's efficacy can be highly cell-type dependent.[8][9]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Phase 1: Cell Culture & Plating cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: MTT Assay & Data Analysis A 1. Culture selected cancer cell lines (e.g., MCF-7, PC-3, K562) B 2. Seed cells into 96-well plates at optimal density A->B C 3. Incubate for 24h to allow attachment B->C D 4. Prepare serial dilutions of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile C->D E 5. Treat cells with compound (including vehicle control, e.g., 0.1% DMSO) D->E F 6. Incubate for 48-72 hours E->F G 7. Add MTT solution to each well F->G H 8. Incubate for 4 hours to allow formazan formation G->H I 9. Solubilize formazan crystals (e.g., with SDS-HCl) H->I J 10. Read absorbance at 570 nm I->J K 11. Calculate % viability and determine IC50 values J->K

Caption: Workflow for determining antiproliferative activity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay[7][11][12]
  • Cell Plating: Seed cancer cells in a 96-well flat-bottomed plate at a density of 3,000–5,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound or vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

  • Formazan Formation: Incubate at 37°C for 4 hours. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation for Solubilization: Incubate the plate at 37°C for 4 hours in the CO2 incubator, or on an orbital shaker for 15 minutes, to ensure complete dissolution of the formazan crystals.[6]

  • Data Acquisition: Measure the optical density (absorbance) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Data Presentation: Antiproliferative Activity
Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-7Breast AdenocarcinomaExperimental ValueReference Value
PC-3Prostate AdenocarcinomaExperimental ValueReference Value
K562Chronic Myelogenous LeukemiaExperimental ValueReference Value
HCT-116Colorectal CarcinomaExperimental ValueReference Value
HUVECNormal (Control)Experimental ValueReference Value

This table serves as a template for presenting the cytotoxicity data.

Part 2: Mechanistic Elucidation - Identifying the Molecular Target

Following the confirmation of antiproliferative activity, the next logical step is to investigate the underlying mechanism. The pyrazolo[3,4-b]pyridine scaffold is a well-known "hinge-binding" motif for protein kinases.[10] Therefore, a focused investigation into its effect on key regulators of the cell cycle and DNA topology is warranted.

Cell Cycle Analysis via Flow Cytometry

Causality of Experimental Choice: A common outcome of inhibiting key cellular kinases (like CDKs) or enzymes involved in DNA replication (like Topoisomerase II) is an arrest of the cell cycle at specific phases.[2] Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and, consequently, the cell cycle distribution of a cell population.[11][12] By treating cells with the compound at its IC50 concentration and observing an accumulation of cells in the G1, S, or G2/M phase, we can gain powerful insights into its mechanism.

Detailed Protocol: Propidium Iodide Staining for Cell Cycle Analysis [13][14]

  • Cell Treatment: Seed cells (e.g., 1 x 10^6) in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M phases of the cell cycle from the DNA content histogram.[14]

Apoptosis Induction Analysis

Causality of Experimental Choice: Potent anticancer agents often induce programmed cell death, or apoptosis. An Annexin V/PI assay can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[1][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can identify early apoptotic cells. Propidium Iodide is a membrane-impermeant DNA stain, meaning it can only enter cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.[1][17]

Detailed Protocol: Annexin V/PI Apoptosis Assay [15][16]

  • Cell Treatment: Treat cells as described for the cell cycle analysis (IC50 and 2x IC50 concentrations for 24-48 hours).

  • Harvest Cells: Collect all cells and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Part 3: Specific Target-Based Assays

Based on the results from the cell-based mechanistic assays and the known pharmacology of the pyrazolo[3,4-b]pyridine class, specific enzyme inhibition assays should be performed.

Target Selection Rationale:
  • Cyclin-Dependent Kinases (CDKs): Many pyrazolo[3,4-b]pyridine derivatives are potent CDK inhibitors.[5] An observed G1 or G2/M phase arrest would strongly suggest inhibition of CDKs such as CDK2, CDK4/6, or CDK9.

  • Topoisomerase II (TOPII): S-phase arrest could indicate interference with DNA replication, a known consequence of TOPII inhibition.[2]

  • Receptor Tyrosine Kinases (e.g., FGFR): This class of compounds has also been developed as potent and selective FGFR kinase inhibitors.[5]

  • Other Targets: Depending on the intended therapeutic area, other targets like AMP-activated protein kinase (AMPK) or soluble guanylate cyclase (sGC) could be relevant.[18]

Enzymatic Assay Workflow

Caption: General workflow for an in vitro enzyme inhibition assay.

Representative Protocol: CDK2/Cyclin E Kinase Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ kinase assay methodologies, which provide a non-radioactive, high-throughput method for measuring kinase activity.[8][19]

  • Reagent Preparation: Dilute recombinant human CDK2/Cyclin E enzyme, appropriate peptide substrate (e.g., a histone H1-derived peptide), and ATP in kinase reaction buffer.

  • Compound Plating: In a 384-well plate, add 1 µL of serially diluted test compound or vehicle (DMSO) control.

  • Enzyme Addition: Add 2 µL of the diluted enzyme solution to each well. Incubate at room temperature for 15 minutes to allow compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final reaction will contain ATP at its Km concentration to accurately assess competitive inhibition.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Record luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: Target-Based Inhibition
Target EnzymeIC50 (µM) of Test CompoundIC50 (µM) of Positive ControlAssay Method
CDK2/Cyclin EExperimental ValueRoscovitineADP-Glo™
Topoisomerase IIαExperimental ValueEtoposideDNA Relaxation
FGFR1Experimental ValueInfigratinibLanthaScreen®
AMPK (A1/B2/G2)Experimental ValueDorsomorphinADP-Glo™

This table serves as a template for presenting enzyme inhibition data.

Conclusion

The in vitro pharmacological assessment of a novel pyrazolo[3,4-b]pyridine derivative, such as 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, requires a systematic and logical progression of experiments. This guide outlines a robust pathway that begins with broad-spectrum cytotoxicity screening to establish antiproliferative potency, followed by cell-based assays to probe for effects on major cellular processes like cell cycle progression and apoptosis. Finally, based on these findings and the established pharmacology of the scaffold, specific, target-based enzymatic assays can definitively identify the molecular mechanism of action. This multi-faceted approach ensures a thorough characterization, providing the critical data necessary to justify further preclinical development.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Kafoukla, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1502. Retrieved from [Link]

  • Hassan, A. S., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Mousa, F. M., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 226-238. Retrieved from [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Retrieved from [Link]

  • Stasch, J. P., et al. (2002). Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies. British Journal of Pharmacology, 135(2), 333–343. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • CycLex. (n.d.). CycLex AMPK Kinase Assay Kit. Retrieved from [Link]

  • Stucki, J. D., et al. (2021). Remodeling of an in vitro microvessel exposed to cyclic mechanical stretch. APL Bioengineering, 5(2), 026107. Retrieved from [Link]

  • Zhang, T., et al. (2025). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). FEBS Open Bio. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. PMC. Retrieved from [Link]

  • Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. Retrieved from [Link]

  • Liu, Y., et al. (2022). Soluble guanylate cyclase (sGC) stimulator vericiguat alleviates myocardial ischemia-reperfusion injury by improving microcirculation. Annals of Translational Medicine, 10(11), 629. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantifying CDK inhibitor selectivity in live cells. Nature Chemical Biology, 14(6), 599–607. Retrieved from [Link]

  • Nishikata, K., et al. (2024). In Vitro Model of Vascular Remodeling Under Microfluidic Perfusion. Micromachines, 15(1), 60. Retrieved from [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215–266. Retrieved from [Link]

  • Papapetropoulos, A., et al. (2022). Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme. Frontiers in Molecular Biosciences, 9, 895316. Retrieved from [Link]

  • Expert Opinion on Therapeutic Patents. (2021). Soluble guanylate cyclase stimulators and their potential use: a patent review. Retrieved from [Link]

  • Nossaman, B. D., & Kadowitz, P. J. (2013). Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and the other cardiovascular diseases. Critical Care Research and Practice, 2013, 841092. Retrieved from [Link]

  • Nishikata, K., et al. (2024). In vitro model of vascular remodeling under microfluidic perfusion. ResearchGate. Retrieved from [Link]

  • Stucki, J. D., et al. (2021). Remodeling of an in vitro microvessel exposed to cyclic mechanical stretch. APL Bioengineering. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and Binding Affinity of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to elucidate the crystal structure and determine the binding affinity of the nov...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to elucidate the crystal structure and determine the binding affinity of the novel compound, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. While a public crystal structure for this specific molecule is not available, this document will serve as a detailed procedural roadmap, leveraging data from closely related analogs and established biophysical techniques.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its remarkable versatility and therapeutic potential.[1][2] These heterocyclic compounds are isosteres of purine bases like adenine, allowing them to interact with a wide array of biological targets.[3] Derivatives of this scaffold have been investigated for their efficacy as anticancer agents, kinase inhibitors, and for their activity against various pathogens.[1][4][5] Specifically, they have shown promise in inhibiting key enzymes in cancer progression such as cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and tropomyosin receptor kinases (TRKs).[1][4][6][7] The title compound, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, represents a novel iteration of this promising class of molecules. A thorough understanding of its three-dimensional structure and binding characteristics is paramount to unlocking its full therapeutic potential.

Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

The synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can be achieved through multi-step synthetic routes, often culminating in the construction of the fused pyridine ring onto a pre-existing pyrazole core.[8][9] A common strategy involves the condensation of a substituted 5-aminopyrazole with a suitable dicarbonyl compound or its equivalent.[8][10]

A plausible synthetic approach is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole Substituted 5-Aminopyrazole Condensation Cyclocondensation Aminopyrazole->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Product 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Condensation->Product

Caption: Synthetic workflow for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Part 1: Elucidating the Crystal Structure via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12][13] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with biological targets.

Experimental Protocol for Crystal Growth and Data Collection
  • Crystallization: The initial and often most challenging step is to obtain a high-quality single crystal.[11]

    • Material Purity: Ensure the synthesized compound is of high purity (>98%), as impurities can inhibit crystal growth.

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

    • Crystallization Techniques: Employ methods such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.[11] For small molecules, slow evaporation is often successful.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[12]

    • The mounted crystal is placed in a diffractometer and subjected to a monochromatic X-ray beam.

    • The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods to generate an initial electron density map.[12]

    • A molecular model is built into the electron density map and refined to best fit the experimental data.

Representative Crystallographic Data

While the specific data for the title compound is not available, the following table presents crystallographic data for a closely related analog, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, to illustrate the expected parameters.[14]

ParameterValue
Chemical FormulaC17H17N5
Formula Weight291.36
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)5.1450 (2), 15.1359 (7), 19.5828 (9)
β (°)96.547 (4)
Volume (ų)1515.05 (12)
Z4
Density (calculated) (g/cm³)1.276
R-factor0.055

Data obtained from a published crystal structure of a related compound.[14]

XRay_Crystallography_Workflow Start Purified Compound Crystal_Growth Crystal Growth Screening Start->Crystal_Growth Select_Crystal Select High-Quality Crystal Crystal_Growth->Select_Crystal Mount_Crystal Mount on Goniometer Select_Crystal->Mount_Crystal Data_Collection X-ray Diffraction Data Collection Mount_Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Model Building and Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: Quantifying Binding Affinity

Determining the binding affinity of a compound to its biological target is a cornerstone of drug discovery. It quantifies the strength of the interaction, which is often correlated with the compound's potency. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for characterizing biomolecular interactions.[15][16][17][18][19][20][21][22]

Method A: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[21][22]

  • Sample Preparation:

    • The target protein and the compound (ligand) must be in identical, well-matched buffers to minimize heats of dilution.[21]

    • Thoroughly degas all solutions to prevent air bubbles in the calorimeter cells.[21]

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • The protein solution is loaded into the sample cell of the calorimeter.

    • The ligand solution is loaded into the injection syringe.

    • A series of small injections of the ligand into the sample cell are performed.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ParameterDescription
Kd Dissociation constant; a measure of binding affinity.
n Stoichiometry of binding (protein:ligand ratio).
ΔH Enthalpy of binding.
ΔS Entropy of binding (calculated).

digraph "ITC_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Prepare_Samples" [label="Prepare Protein and Ligand in Matched Buffer"]; "Load_Calorimeter" [label="Load Protein into Sample Cell and Ligand into Syringe"]; "Titration" [label="Perform Serial Injections of Ligand"]; "Measure_Heat" [label="Measure Heat Change per Injection"]; "Plot_Data" [label="Plot Heat Change vs. Molar Ratio"]; "Fit_Isotherm" [label="Fit Data to a Binding Model"]; "Thermodynamic_Profile" [label="Determine Kd, n, ΔH, ΔS", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Samples" -> "Load_Calorimeter"; "Load_Calorimeter" -> "Titration"; "Titration" -> "Measure_Heat"; "Measure_Heat" -> "Plot_Data"; "Plot_Data" -> "Fit_Isotherm"; "Fit_Isotherm" -> "Thermodynamic_Profile"; }

Caption: Workflow for Isothermal Titration Calorimetry.

Method B: Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[16][18][20] It provides kinetic data (association and dissociation rates) in addition to affinity data.

  • Ligand Immobilization:

    • The target protein (ligand) is immobilized onto the surface of a sensor chip.

    • Common immobilization chemistries include amine coupling or capture-based methods.

  • Analyte Injection:

    • A solution containing the compound (analyte) is flowed over the sensor chip surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is measured in real-time as a response.

  • Data Analysis:

    • The association rate (ka) is determined from the initial phase of the binding curve.

    • The dissociation rate (kd) is determined from the decay of the signal after the analyte injection is stopped.

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

ParameterDescription
ka Association rate constant.
kd Dissociation rate constant.
Kd Equilibrium dissociation constant (kd/ka).
RU Response Units; proportional to bound mass.

digraph "SPR_Workflow" {
graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Immobilize_Ligand" [label="Immobilize Target Protein on Sensor Chip"]; "Inject_Analyte" [label="Flow Compound (Analyte) over Surface"]; "Monitor_Response" [label="Monitor Binding in Real-Time (Sensorgram)"]; "Association_Phase" [label="Measure Association Rate (ka)"]; "Dissociation_Phase" [label="Measure Dissociation Rate (kd)"]; "Calculate_Kd" [label="Calculate Affinity (Kd = kd/ka)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Immobilize_Ligand" -> "Inject_Analyte"; "Inject_Analyte" -> "Monitor_Response"; "Monitor_Response" -> "Association_Phase"; "Monitor_Response" -> "Dissociation_Phase"; "Association_Phase" -> "Calculate_Kd"; "Dissociation_Phase" -> "Calculate_Kd"; }

Caption: Workflow for Surface Plasmon Resonance.

Conclusion

The comprehensive characterization of novel chemical entities like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is fundamental to advancing drug discovery programs. The methodologies detailed in this guide, from synthesis and structural elucidation by X-ray crystallography to the precise measurement of binding affinity using ITC and SPR, provide the critical data needed to understand a compound's structure-activity relationship. By applying these robust techniques, researchers can gain the mechanistic insights required to optimize lead compounds and accelerate the development of new therapeutics.

References

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (2011, September 7).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. (2025, November 20).
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis. (2025, March 13).
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. (2018, August 5).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. (2016, April 20).
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).
  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4).
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions.
  • X-ray Crystallography - Creative BioMart.
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.
  • X-ray crystallography - Wikipedia.
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. (2026, February 25).
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (2022, February 22).

Sources

Foundational

A Multi-Pronged Strategy for Target Identification and Signaling Pathway Deconvolution of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Abstract The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, frequently associated with the inhibition of protein kinases that are critical nodes in cellular signaling.[1][2][3] De...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, frequently associated with the inhibition of protein kinases that are critical nodes in cellular signaling.[1][2][3] Derivatives of this structure have been developed as potent inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and RAF kinases.[4][5][6][7] This guide presents a comprehensive, field-proven strategy for the de-novo identification of the specific protein target(s) and the elucidation of the downstream signaling pathway for a novel compound, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. We detail an integrated workflow that combines unbiased, proteome-wide screening methodologies with rigorous biophysical validation and deep pathway analysis, providing a robust framework for researchers in drug discovery and chemical biology.

The Strategic Imperative: Beyond the Scaffold

While the pyrazolo[3,4-b]pyridine scaffold suggests a high probability of kinase interaction, assuming a target class without empirical evidence is a critical strategic error in drug development. The precise substitution pattern of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile dictates its unique polypharmacology. Therefore, the primary directive is to approach target identification with an unbiased mindset. To achieve this, we will deploy a tripartite screening strategy, leveraging three orthogonal and powerful technologies: Chemical Proteomics, Thermal Proteome Profiling, and Functional Genomics. The convergence of data from these independent methods provides the highest possible confidence in candidate target identification.

Phase I: Unbiased Target Discovery

The goal of this phase is to generate a high-confidence list of putative protein targets that directly interact with the compound in a cellular environment.

Approach A: Affinity-Based Chemical Proteomics

Causality: This method directly answers the question: "What proteins physically bind to our compound?" By immobilizing the compound on a solid support, we can selectively capture its binding partners from a complex cellular lysate.[8][9] The use of quantitative mass spectrometry is crucial to distinguish true interactors from non-specific background proteins.[10][11]

cluster_synthesis Probe Synthesis cluster_exp Experiment cluster_analysis Analysis S1 Compound S2 Linker Attachment S1->S2 S3 Biotinylation S2->S3 E1 Cell Lysis & Incubation with Biotin-Probe S3->E1 E2 Incubation with Streptavidin Beads E1->E2 E3 Wash Non-specific Binders E2->E3 E4 Elute Bound Proteins E3->E4 A1 On-Bead Digestion (Trypsin) E4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Database Search & Protein Identification A2->A3 A4 Hit Prioritization A3->A4

Fig 1. Workflow for Affinity-Based Chemical Proteomics.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analog of the compound with a linker (e.g., polyethylene glycol) terminating in a biotin moiety. A control probe, structurally similar but biologically inactive, should also be synthesized.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line showing sensitivity to the compound) and prepare a native cell lysate.

  • Affinity Purification:

    • Incubate the cell lysate with the biotinylated probe (and control probe in a separate experiment) for 1-2 hours at 4°C.

    • Add streptavidin-coated magnetic beads to capture the probe-protein complexes.[12]

    • Wash the beads extensively with lysis buffer to remove non-specific binders. This step is critical for a clean result.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis:

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant). For enhanced rigor, use a quantitative proteomics approach like SILAC to compare enrichment between the active probe and a negative control.[10][11]

Data Presentation: Hypothetical AP-MS Hits

Rank Protein ID Gene Name Description Enrichment Ratio (Probe/Control)[10] p-value
1 P00533 EGFR Epidermal growth factor receptor 25.3 1.2e-8
2 P04626 ERBB2 Receptor tyrosine-protein kinase erbB-2 19.8 5.5e-7
3 Q02750 HCK Hematopoietic cell kinase 15.1 9.1e-6
4 P12931 SRC Proto-oncogene tyrosine-protein kinase Src 12.5 2.4e-5

| 5 | P08581 | MET | Hepatocyte growth factor receptor | 8.7 | 1.3e-4 |

Approach B: Cellular Thermal Shift Assay (CETSA)

Causality: This label-free method operates on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[14] By heating cell lysates or intact cells to various temperatures, we can identify proteins that remain soluble only in the presence of our compound.[15][16] This approach is powerful because it requires no modification of the parent compound and confirms target engagement in a physiological context.[14][17]

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_analyze Analysis T1 Culture Cells T2 Treat with Compound or DMSO (Control) T1->T2 H1 Aliquot cell suspension T2->H1 H2 Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) H1->H2 H3 Cool to RT H2->H3 A1 Cell Lysis & Centrifugation H3->A1 A2 Collect Soluble Fraction A1->A2 A3 Quantify Protein (Western Blot or MS) A2->A3 A4 Plot Melt Curves A3->A4

Fig 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: CETSA for Target Engagement

  • Cell Treatment: Treat intact cells with the compound at a relevant concentration (e.g., 10x EC50) and a vehicle control (DMSO) for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 44°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by high-speed centrifugation.

  • Quantification:

    • Single Target (Validation): Analyze the soluble fractions by Western blotting using an antibody against a suspected target protein.[17]

    • Proteome-Wide (Discovery): For an unbiased approach, analyze the soluble fractions from a single, optimized temperature point using quantitative mass spectrometry (often called Thermal Proteome Profiling or TPP).[18][19]

  • Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Data Presentation: Hypothetical CETSA-MS Hits

Rank Protein ID Gene Name Description Thermal Shift (ΔTm, °C) p-value
1 P00533 EGFR Epidermal growth factor receptor +5.2 8.9e-7
2 P04626 ERBB2 Receptor tyrosine-protein kinase erbB-2 +4.7 3.1e-6
3 P12931 SRC Proto-oncogene tyrosine-protein kinase Src +3.1 4.5e-4
4 P21860 FGR Gardner-Rasheed feline sarcoma viral oncogene homolog +2.8 9.8e-4

| 5 | P31749 | JAK2 | Janus kinase 2 | +2.5 | 2.1e-3 |

Approach C: CRISPR-Cas9 Functional Genomic Screening

Causality: This genetic approach identifies genes that are essential for the compound's activity.[20] If knocking out a specific gene renders the cells resistant to the compound, it strongly implies that the gene product (the protein) is either the direct target or a critical upstream component of the target pathway.[21][22]

cluster_prep Screen Preparation cluster_select Selection cluster_analyze Analysis P1 Cas9-Expressing Cell Line P2 Transduce with Pooled sgRNA Lentiviral Library P1->P2 S1 Treat Cell Pool with Compound (High Conc.) P2->S1 S2 Treat Control Pool with DMSO P2->S2 S3 Culture for 14-21 days S1->S3 S2->S3 A1 Harvest Surviving Cells S3->A1 A2 Isolate gDNA & PCR Amplify sgRNA Cassettes A1->A2 A3 Next-Generation Sequencing A2->A3 A4 Identify Enriched sgRNAs (Resistance Genes) A3->A4

Fig 3. Workflow for a CRISPR-Cas9 Resistance Screen.

Protocol 3: Pooled CRISPR Knockout Screen for Drug Resistance

  • Library Transduction: Use a lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome to transduce a Cas9-expressing cell line.[21][23]

  • Selection:

    • Split the transduced cell population into two arms.

    • Treat one arm with a high concentration of the compound (a lethal dose for wild-type cells).

    • Treat the control arm with vehicle (DMSO).

  • Harvesting and Sequencing: After a period of selection (typically 2-3 weeks), harvest the surviving cells from both arms. Isolate genomic DNA, amplify the sgRNA-encoding regions via PCR, and perform next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the compound-treated population compared to the control.[21] The genes targeted by these enriched sgRNAs are candidate resistance genes.

Data Presentation: Hypothetical CRISPR Screen Hits

Rank Gene Name Description Enrichment Score p-value
1 EGFR Epidermal growth factor receptor 15.6 4.4e-9
2 GRB2 Growth factor receptor-bound protein 2 12.1 7.2e-7
3 SHC1 SHC-transforming protein 1 10.8 3.5e-6
4 SOS1 Son of sevenless homolog 1 9.5 1.8e-5

| 5 | KRAS | GTPase KRas | 8.2 | 6.7e-5 |

Phase II: Direct Target Validation & Biophysical Characterization

Data from the three unbiased screens must converge on a primary candidate. In our hypothetical example, EGFR is the top hit in all three orthogonal assays, providing very high confidence. The next step is to prove direct, high-affinity binding using purified components.

Protocol 4: Biophysical Validation

  • Protein Expression and Purification: Express and purify the recombinant kinase domain of the candidate target (e.g., EGFR).

  • Binding Affinity Measurement: Use a label-free biophysical technique such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the binding kinetics and affinity (KD).

    • Immobilize the purified protein on a sensor chip.

    • Flow serial dilutions of the compound over the chip.

    • Measure the association (kon) and dissociation (koff) rates to calculate the equilibrium dissociation constant (KD = koff/kon). A low nanomolar KD value is indicative of a potent interaction.

  • In-Cell Target Engagement Confirmation: Re-run the CETSA experiment (Protocol 2), but analyze the results via Western blot with a specific, high-quality antibody against the validated target (EGFR). This provides final confirmation that the compound engages the target within intact cells.[15][16]

Phase III: Signaling Pathway Elucidation

With a validated target (EGFR), the next critical step is to understand the compound's functional impact on the downstream signaling network. Since EGFR is a tyrosine kinase, the most direct method is to map the global changes in protein phosphorylation.[24][25]

Causality: A potent and specific inhibitor of a kinase will cause rapid and dramatic changes in the phosphorylation status of its direct substrates and other downstream pathway components. Quantitative phosphoproteomics provides a global, unbiased snapshot of these signaling events.[26][27]

cluster_exp Experiment cluster_analysis Analysis E1 Cell Treatment (Compound vs. DMSO) E2 Lysis & Protein Digestion (Trypsin) E1->E2 E3 Phosphopeptide Enrichment (e.g., TiO2) E2->E3 E4 LC-MS/MS Analysis E3->E4 A1 Peptide Identification & Quantification E4->A1 A2 Identify Differentially Regulated Phosphosites A1->A2 A3 Kinase Substrate Enrichment Analysis (KSEA) A2->A3 A4 Pathway Analysis (GSEA) A3->A4

Fig 4. Workflow for Quantitative Phosphoproteomics.

Protocol 5: Quantitative Phosphoproteomics

  • Cell Treatment and Lysis: Treat cells with the compound and DMSO control for a short duration (e.g., 1-2 hours) to capture direct signaling events. Lyse cells in a buffer containing phosphatase and protease inhibitors.

  • Digestion and Labeling: Digest proteins into peptides using trypsin. For quantification, label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).

  • Phosphopeptide Enrichment: This is a crucial step. Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.[25]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.[24]

  • Bioinformatics Analysis:

    • Identify and quantify thousands of unique phosphosites.

    • Perform statistical analysis to identify sites that are significantly down-regulated upon compound treatment.

    • Use tools like Kinase-Substrate Enrichment Analysis (KSEA) and Gene Set Enrichment Analysis (GSEA) to infer which kinases (e.g., EGFR, SRC) have reduced activity and which canonical pathways (e.g., MAPK signaling, PI3K-Akt signaling) are impacted.[26][28]

Data Visualization: Inferred Signaling Pathway

Based on the phosphoproteomics data, a signaling pathway diagram can be constructed to visualize the compound's mechanism of action.

cluster_downstream Downstream Signaling Compound 1-Isopropyl-1H-pyrazolo[3,4-b] pyridine-5-carbonitrile EGFR EGFR Compound->EGFR Inhibition GRB2 GRB2/SOS1 EGFR->GRB2 pY PI3K PI3K EGFR->PI3K pY STAT3 STAT3 EGFR->STAT3 pY RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellularEffects ↓ Proliferation ↑ Apoptosis ERK->CellularEffects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellularEffects STAT3->CellularEffects

Fig 5. Hypothesized Signaling Pathway Inhibition.

Conclusion

Identifying the target and mechanism of action for a novel small molecule is a cornerstone of modern drug discovery. The strategy outlined in this guide provides a robust, multi-faceted approach to de-orphanize compounds like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. By integrating the direct physical insights from chemical and thermal proteomics with the functional genetic data from CRISPR screening, researchers can build an exceptionally strong hypothesis. Subsequent validation with biophysical methods and deep pathway mapping via phosphoproteomics transforms this hypothesis into a well-supported mechanistic model, paving the way for rational drug development and optimization.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link]

  • CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery (now Revvity, Inc.). [Link]

  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. (2015). Nature Biotechnology. [Link]

  • Using phosphoproteomics data to understand cellular signaling: a comprehensive guide to bioinformatics resources. (2019). Clinical Proteomics. [Link]

  • Chemical Proteomics Applied to Target Identification and Drug Discovery. (2018). Taylor & Francis Online. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. [Link]

  • Chemical proteomics and its application to drug discovery. (2003). Stanford Medicine. [Link]

  • Using CRISPR for Target Identification. (2021). Biocompare. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Application note: CRISPR-Cas9 screening for target identification. (2020). Drug Target Review. [Link]

  • Phosphoproteomics in analyzing signaling pathways. (2005). Expert Review of Proteomics. [Link]

  • Chemoproteomics and Chemical Probes for Target Discovery. (2018). Trends in Biotechnology. [Link]

  • Chemical proteomic strategies for the discovery and development of anticancer drugs. (2014). Proteomics. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI. [Link]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). Proceedings of the National Academy of Sciences. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Principles of phosphoproteomics and applications in cancer research. (2023). Portland Press. [Link]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). (2013). Expert Opinion on Therapeutic Patents. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry. [Link]

  • Pathway analysis with PhosR. (n.d.). Bioconductor. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • An update of label-free protein target identification methods for natural active products. (2022). RSC Publishing. [Link]

  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). ScienceDirect. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). PMC. [Link]

  • Phosphoproteomics for studying signaling pathways evoked by hormones of the renin‐angiotensin system: A source of untapped potential. (2025). PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2022). PMC. [Link]

  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020). ACS Publications. [Link]

  • Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions. (2022). PubMed. [Link]

  • Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein–Protein Interactions. (2022). Springer Nature Experiments. [Link]

  • Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile... (2023). ResearchGate. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2026). Der Pharma Chemica. [Link]

  • The synthesis of 1H-pyrazolo[3,4-b]pyridine. (1967). RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The described two-step synthetic pathway offers a reliable and efficient method for researchers, scientists, and professionals in drug development. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and includes recommendations for characterization and safety.

Introduction and Scientific Rationale

The pyrazolo[3,4-b]pyridine core structure is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The fusion of pyrazole and pyridine rings creates a bioisostere of purine, allowing these molecules to interact with various biological targets. The title compound, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, is a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.

The synthetic strategy outlined herein is a convergent two-step process. The first step involves the synthesis of the key intermediate, 1-isopropyl-5-aminopyrazole. This is achieved through the condensation of isopropylhydrazine with an activated acrylonitrile derivative. The regioselectivity of this reaction is crucial, and by controlling the reaction conditions, the formation of the desired 1,5-disubstituted pyrazole is favored over the 1,3-isomer. The second step is the construction of the pyridine ring onto the pre-formed pyrazole core. This is accomplished via a cyclization reaction between the 1-isopropyl-5-aminopyrazole and a suitable three-carbon electrophilic synthon, which also incorporates the carbonitrile functionality at the desired position.

Overall Synthetic Scheme

The synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is accomplished in two main steps as illustrated in the following diagram:

Synthetic Scheme cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization to Target Molecule Isopropylhydrazine Isopropylhydrazine Intermediate 1-Isopropyl-5-aminopyrazole Isopropylhydrazine->Intermediate Ethanol, Reflux EMMN (Ethoxymethylene)malononitrile EMMN->Intermediate Intermediate_2 1-Isopropyl-5-aminopyrazole Target 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Intermediate_2->Target Ethanol, Piperidine (cat.), Reflux EMMN_2 (Ethoxymethylene)malononitrile EMMN_2->Target

Caption: Overall two-step synthesis of the target compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.

Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier
Isopropylhydrazine hydrochlorideC₃H₁₁ClN₂110.59Sigma-Aldrich, Acros Organics, etc.
Sodium ethoxideC₂H₅NaO68.05Sigma-Aldrich, Acros Organics, etc.
(Ethoxymethylene)malononitrileC₆H₆N₂O122.13Sigma-Aldrich, Acros Organics, etc.
Ethanol (anhydrous)C₂H₅OH46.07Fisher Scientific, VWR, etc.
Diethyl ether(C₂H₅)₂O74.12Fisher Scientific, VWR, etc.
PiperidineC₅H₁₁N85.15Sigma-Aldrich, Acros Organics, etc.
Ethyl acetateC₄H₈O₂88.11Fisher Scientific, VWR, etc.
HexanesN/AN/AFisher Scientific, VWR, etc.
Anhydrous sodium sulfateNa₂SO₄142.04Fisher Scientific, VWR, etc.
Deuterated chloroform (CDCl₃)CDCl₃120.38Cambridge Isotope Laboratories, etc.
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer (e.g., ESI-MS)

  • FT-IR spectrometer

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-5-aminopyrazole

Reaction Principle: This reaction proceeds via a nucleophilic addition of isopropylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring. Using neutral to slightly basic conditions and elevated temperature favors the formation of the thermodynamically more stable 5-aminopyrazole isomer.

Step 1 Mechanism Start Isopropylhydrazine + (Ethoxymethylene)malononitrile Michael_Addition Michael Addition Start->Michael_Addition Intermediate_Adduct Intermediate Adduct Michael_Addition->Intermediate_Adduct Cyclization Intramolecular Cyclization Intermediate_Adduct->Cyclization Elimination Elimination of Ethanol Cyclization->Elimination Product 1-Isopropyl-5-aminopyrazole Elimination->Product

Caption: Workflow for the synthesis of the pyrazole intermediate.

Protocol:

  • Preparation of Isopropylhydrazine Free Base (Caution: Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment).

    • To a stirred suspension of isopropylhydrazine hydrochloride (1.0 eq) in diethyl ether, add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Filter the precipitated sodium chloride and wash the solid with diethyl ether.

    • The filtrate containing the isopropylhydrazine free base is used directly in the next step. It is recommended to determine the concentration of the hydrazine solution by titration before use.

  • Condensation Reaction:

    • To a solution of (ethoxymethylene)malononitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add the previously prepared solution of isopropylhydrazine (1.0 eq) in diethyl ether/ethanol dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield 1-isopropyl-5-aminopyrazole as a solid or oil.

Expected Yield: 60-75%

Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.2 (br s, 2H, NH₂), ~7.3 (s, 1H, pyrazole-H), ~4.2 (septet, 1H, CH), ~1.4 (d, 6H, 2 x CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155 (C-NH₂), ~138 (pyrazole-CH), ~95 (pyrazole-C), ~50 (CH), ~23 (CH₃).

  • MS (ESI): m/z calculated for C₆H₁₁N₃ [M+H]⁺, found [M+H]⁺.

Step 2: Synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Reaction Principle: This is a condensation and cyclization reaction. The amino group of the 1-isopropyl-5-aminopyrazole acts as a nucleophile, attacking one of the electrophilic centers of (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization involving the pyrazole ring and the nitrile group, leading to the formation of the fused pyridine ring. A catalytic amount of a base like piperidine facilitates the reaction.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-isopropyl-5-aminopyrazole (1.0 eq) and (ethoxymethylene)malononitrile (1.05 eq) in anhydrous ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 8-12 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The product should be more nonpolar than the starting aminopyrazole.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • A precipitate of the product may form upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 70-85%

Characterization Data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: To be determined.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.7 (s, 1H, pyridine-H), ~8.4 (s, 1H, pyrazole-H), ~5.0 (septet, 1H, CH), ~1.6 (d, 6H, 2 x CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155 (C), ~150 (CH), ~145 (C), ~135 (CH), ~118 (CN), ~105 (C), ~95 (C), ~52 (CH), ~22 (CH₃).

  • MS (ESI): m/z calculated for C₁₀H₁₀N₄ [M+H]⁺, found [M+H]⁺.

  • FT-IR (KBr, cm⁻¹): ~2220 (C≡N stretch).

Safety and Handling

  • Isopropylhydrazine and its salts are toxic and potential carcinogens. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium ethoxide is corrosive and reacts violently with water. Handle in a dry environment and wear appropriate PPE.

  • (Ethoxymethylene)malononitrile is a lachrymator and irritant. Handle in a fume hood.

  • Piperidine is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of 1-isopropyl-5-aminopyrazole Incomplete reaction.Increase reflux time and monitor carefully by TLC. Ensure anhydrous conditions.
Formation of the 1,3-isomer.Ensure the reaction is performed at reflux in a neutral solvent like ethanol. Basic conditions at low temperatures can favor the kinetic 1,3-product.
Loss of product during work-up.The aminopyrazole may have some water solubility. Ensure thorough extraction if a liquid-liquid extraction is performed.
Step 2: Low yield of the final product Incomplete cyclization.Increase the reflux time or the amount of piperidine catalyst slightly.
Side product formation.Purify the intermediate 1-isopropyl-5-aminopyrazole carefully before proceeding to the next step.
General: Difficulty in purification Co-eluting impurities.Adjust the polarity of the eluent for column chromatography. Consider using a different solvent system. Recrystallization from a different solvent may be effective.

References

  • Fandrick, D. R., Sanyal, S., Kaloko, J. A., Mulder, J. A., Wang, Y., Wu, L., Lee, H., Roschangar, F., Hoffmann, M., & Senanayake, C. H. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.
  • Bandyopadhyay, D., & Mukherjee, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 238–268.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 496-510.
  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2021). Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives and their antimicrobial and antioxidant activities.
  • Elinson, M. N., Egorov, M. S., & Ilovaisky, A. I. (2022). 5(4)-Aminopyrazoles as effective reagents in the synthesis of pyrazolo-annulated pyridines. Chemistry of Heterocyclic Compounds, 58(4/5), 159-177.
  • Iborra, S., & Corma, A. (2006). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Application

Application Notes and Protocols: Preparation of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Stock Solutions for Cell Culture

Introduction: The Criticality of Proper Stock Solution Preparation 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic small molecule belonging to the pyrazolopyridine class of compounds. This scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Proper Stock Solution Preparation

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic small molecule belonging to the pyrazolopyridine class of compounds. This scaffold is of significant interest in drug discovery and chemical biology, with derivatives showing activity as potent kinase inhibitors, including against targets like Anaplastic Lymphoma Kinase (ALK).[1] The successful application of such compounds in cell-based assays is fundamentally dependent on the accurate and reproducible preparation of stock solutions. Improper solubilization, storage, or handling can lead to significant experimental variability, including loss of compound potency, cytotoxicity from the solvent, or precipitation in culture media.[2]

This guide provides a detailed, field-proven methodology for the preparation, storage, and quality control of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile stock solutions for use in cell culture experiments. The protocols herein are designed to ensure the integrity and consistency of the compound, thereby enhancing the reliability and reproducibility of experimental results.

Physicochemical Properties and Solvent Selection

A thorough understanding of the compound's properties is paramount for selecting an appropriate solvent and handling procedure.

PropertyValue/InformationSource/Justification
Molecular Formula C₁₀H₁₀N₄Inferred from related structures[3][4]
Molecular Weight 198.22 g/mol Calculated from the molecular formula
Appearance Typically a solid powderGeneral characteristic of small molecules
Primary Solvent Dimethyl sulfoxide (DMSO)DMSO is a standard solvent for pyrazolopyridine-based inhibitors and other small organic molecules used in cell culture due to its high solvating power.[2][5]
Aqueous Solubility Expected to be lowOrganic heterocyclic compounds of this nature are often poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[2]

Causality Behind Solvent Choice: The selection of Dimethyl sulfoxide (DMSO) as the primary solvent is based on its ability to dissolve a wide range of organic molecules that are otherwise insoluble in water.[2] For cell culture applications, it is crucial that the final concentration of DMSO in the media is non-toxic to the cells, generally accepted to be below 0.5%, and ideally at or below 0.1%.[2] A high-concentration primary stock in DMSO allows for significant dilution into the final culture medium, ensuring the final DMSO concentration remains in a safe, non-cytotoxic range.

Protocol 1: Preparation of a High-Concentration Primary Stock Solution (10 mM in DMSO)

This protocol details the steps to prepare a 10 mM primary stock solution. This concentration is a common starting point for small molecule inhibitors, providing a convenient basis for subsequent dilutions.[5]

Materials:
  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology:
  • Pre-Weighing Preparations:

    • Before opening, bring the vial of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to room temperature to prevent condensation of atmospheric moisture onto the powder.

    • Perform all manipulations in a clean, draft-free environment, such as a chemical fume hood or a biological safety cabinet, to maintain sterility and safety.

  • Weighing the Compound:

    • Carefully weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.98 mg. It is often more practical and accurate to weigh a larger mass, such as 5 mg, and adjust the solvent volume accordingly.

  • Calculating the Required Solvent Volume:

    • Use the following formula to calculate the volume of DMSO required:

      Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example Calculation for 5 mg of compound:

      • Mass = 0.005 g

      • Molecular Weight = 198.22 g/mol

      • Concentration = 0.010 mol/L (10 mM)

      • Volume (L) = 0.005 / (198.22 x 0.010) = 0.00252 L = 2.52 mL

      • Therefore, you will need 2.52 mL of DMSO.

  • Solubilization:

    • Add the calculated volume of sterile DMSO to the vial containing the weighed compound.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to confirm that no particulates are present. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[6] However, be cautious as excessive heat may degrade the compound.

  • Aliquoting for Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is critical to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7]

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.[8]

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term stability.[7] Consult the manufacturer's data sheet for any specific storage recommendations.

Protocol 2: Preparation of Intermediate and Final Working Solutions

Directly diluting the high-concentration DMSO stock into aqueous cell culture media can cause the compound to precipitate.[2] Therefore, a serial dilution approach is recommended.

Workflow for Dilution:

G cluster_0 Preparation of Primary Stock cluster_1 Preparation of Working Solutions cluster_2 Storage Powder Compound Powder PrimaryStock 10 mM Primary Stock in 100% DMSO Powder->PrimaryStock Dissolve DMSO Sterile DMSO DMSO->PrimaryStock Intermediate Intermediate Dilution (e.g., 1 mM in Culture Medium) PrimaryStock->Intermediate Dilute in Medium Storage Aliquot and Store at -20°C or -80°C PrimaryStock->Storage Final Final Working Concentration (e.g., 1-10 µM in Cell Culture) Intermediate->Final Final Dilution into Cell Plate

Caption: Workflow for preparing stock and working solutions.

Step-by-Step Methodology:
  • Thawing the Primary Stock:

    • Remove one aliquot of the 10 mM primary stock from the freezer and thaw it at room temperature.

    • Once thawed, briefly centrifuge the tube to collect the solution at the bottom.

  • Preparing an Intermediate Dilution (Optional but Recommended):

    • For achieving low micromolar or nanomolar final concentrations, preparing an intermediate dilution can improve accuracy.

    • For example, to make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in sterile, pre-warmed cell culture medium. Pipette the DMSO stock directly into the medium while gently vortexing or swirling to facilitate mixing and minimize precipitation.

  • Preparing the Final Working Solution:

    • Calculate the volume of the stock solution (either primary or intermediate) needed to achieve the desired final concentration in your cell culture vessel.

      V₁ = (C₂ x V₂) / C₁

      Where:

      • V₁ = Volume of stock solution to add

      • C₁ = Concentration of stock solution

      • V₂ = Final volume of cell culture medium

      • C₂ = Desired final concentration

    • Example Calculation for a 10 µM final concentration in 2 mL of medium from a 10 mM stock:

      • C₁ = 10 mM = 10,000 µM

      • C₂ = 10 µM

      • V₂ = 2 mL = 2000 µL

      • V₁ = (10 µM x 2000 µL) / 10,000 µM = 2 µL

  • Adding to Cell Culture:

    • Add the calculated volume of the stock solution to the cell culture medium and mix immediately by gentle swirling or pipetting up and down.

    • Always prepare a vehicle control by adding an equivalent volume of DMSO (or the solvent used for the final dilution step) to a separate culture vessel. This is crucial to distinguish the effects of the compound from those of the solvent.[2]

Quality Control and Best Practices

  • Solubility Check: Before preparing a large batch, it is prudent to test the solubility of a small amount of the compound in the chosen solvent at the desired concentration.

  • Sterility: Always use sterile solvents, tubes, and pipette tips. Work in a laminar flow hood to maintain the sterility of your stock solutions and cell cultures.[8]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the primary stock is the most effective way to preserve its integrity.[7]

  • Documentation: Maintain a detailed record of each stock solution, including the lot number of the compound, date of preparation, concentration, and any observations.[8]

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile stock solutions for cell-based assays. Adherence to these guidelines, particularly regarding solvent selection, sterile technique, and proper storage, will ensure the consistency and reliability of your experimental data, which is fundamental to the integrity of research and drug development endeavors.

References

  • Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Making stock solutions - how and why. (2021, November 1). YouTube. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026, January 7). AntBio. Retrieved from [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate. Retrieved from [Link]

  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Method

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in vivo dosing protocols for murine models

Application Note: In Vivo Pharmacological Profiling of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in Murine EAE Models Executive Summary & Pharmacological Rationale 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacological Profiling of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in Murine EAE Models

Executive Summary & Pharmacological Rationale

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a highly specialized heterocyclic scaffold utilized in the development of potent sphingosine-1-phosphate (S1P) receptor agonists[1]. In neuroinflammatory conditions such as Multiple Sclerosis (MS), S1P receptor modulators exert their therapeutic effect by acting as functional antagonists. They induce the internalization and degradation of the S1P1 receptor on lymphocytes, thereby preventing their egress from secondary lymphoid organs[2].

For drug development professionals evaluating this compound, the Myelin Oligodendrocyte Glycoprotein (MOG35-55) induced Experimental Autoimmune Encephalomyelitis (EAE) model in C57BL/6 mice is the gold-standard in vivo system[3]. This protocol is designed not just as a procedural list, but as a self-validating experimental system that couples clinical efficacy readouts with strict pharmacodynamic (PD) biomarker validation[4].

S1P_Pathway Compound 1-Isopropyl-1H-pyrazolo [3,4-b]pyridine-5-carbonitrile S1PR S1P1 Receptor (Lymphocyte Surface) Compound->S1PR Agonism Internalization Receptor Internalization & Degradation S1PR->Internalization Downregulation LymphNode Lymphocyte Retention in Lymph Nodes Internalization->LymphNode Prevents Egress CNS Reduced CNS Infiltration (Neuroprotection) LymphNode->CNS EAE Attenuation

Fig 1: S1P1 receptor modulation pathway and subsequent neuroprotective mechanism in EAE.

Physicochemical Properties & Formulation Strategy

Pyrazolo[3,4-b]pyridines are typically highly lipophilic, presenting challenges for consistent in vivo absorption.

Causality & Expert Insight: Avoid using high concentrations of co-solvents (like >20% DMSO) for oral gavage, as these can precipitate the compound upon contact with gastric fluids, leading to erratic pharmacokinetics (PK). Instead, formulating the compound as a homogenous micro-suspension ensures consistent gastrointestinal transit and predictable absorption profiles.

Table 1: Optimized Formulation Matrix for Oral Dosing (PO)

Component Concentration Function Causality / Rationale
Methylcellulose (MC) 0.5% (w/v) Suspending Agent Increases viscosity to prevent compound settling during the dosing window.
Tween-80 0.1% (v/v) Surfactant Reduces surface tension, allowing the hydrophobic pyrazolo-pyridine particles to wet evenly.

| diH₂O | Balance | Vehicle Base | Provides a biologically inert, well-tolerated aqueous phase for oral gavage. |

Experimental Workflow: MOG35-55 EAE Induction

To evaluate the compound's efficacy, disease must be robustly and uniformly induced. We utilize female C57BL/6 mice (9-13 weeks old), as they are highly susceptible to MOG35-55 mediated demyelination[5].

Dosing_Workflow Acclimation Day -7: Acclimation Induction Day 0: MOG35-55 + CFA Acclimation->Induction PTX Day 0 & 2: Pertussis Toxin Induction->PTX Dosing Day 7-28: Daily PO Dosing PTX->Dosing Scoring Daily: Clinical Scoring Dosing->Scoring Endpoint Day 28: Tissue Harvest Scoring->Endpoint

Fig 2: Chronological workflow for EAE induction and compound dosing in C57BL/6 mice.

Step-by-Step Induction Protocol
  • Antigen Emulsion (Day 0): Subcutaneously (s.c.) inject 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 400 µg of Mycobacterium tuberculosis (H37Ra) into the upper and lower flanks[3],[6].

    • Causality: MOG35-55 provides the specific CNS antigen. The mycobacterium in CFA provides the necessary toll-like receptor (TLR) danger signals to break peripheral tolerance and drive a Th1/Th17 autoimmune response[6].

  • Pertussis Toxin Administration (Day 0 & Day 2): Intraperitoneally (i.p.) inject 200-500 ng of Pertussis Toxin (PTX) on the day of immunization, and repeat exactly 48 hours later[5].

    • Causality: PTX is absolutely critical for permeabilizing the blood-brain barrier (BBB). Without the Day 2 booster, the primed T-cells cannot efficiently infiltrate the CNS, resulting in a failed or highly variable disease model[3].

Dosing Protocol & The Self-Validating System

To ensure scientific integrity, this protocol employs a self-validating design. A failure to reduce the EAE clinical score could mean the drug is biologically inactive, or it could mean the drug was never absorbed. We separate these variables using a Pharmacodynamic (PD) biomarker.

Dosing Regimen
  • Route: Oral Gavage (PO).

  • Dose Range: 3 mg/kg, 10 mg/kg, and 30 mg/kg of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

  • Frequency: Once daily (QD), starting on Day 7 (prophylactic/early therapeutic window) through Day 28[2].

  • Positive Control: Fingolimod (FTY720) at 1 mg/kg PO QD[2].

PD Validation: Absolute Lymphocyte Count (ALC)

On Day 14 (peak disease onset), collect 50 µL of blood via submandibular bleed 4 hours post-dose. Perform a complete blood count (CBC).

  • Self-Validation Logic: Because S1P1 agonists trap lymphocytes in the lymph nodes, a successful systemic exposure must result in peripheral lymphopenia[4]. If the ALC drops by >60% compared to vehicle, target engagement is confirmed. If the ALC does not drop, the formulation or PK has failed, and the efficacy data should be discarded rather than deemed biologically inactive.

Clinical Scoring & Data Presentation

Mice must be evaluated daily starting on Day 7. The ascending paralysis reflects the caudo-cranial progression of spinal cord demyelinating lesions[3].

Table 2: Standardized EAE Clinical Scoring Matrix

Score Clinical Presentation Underlying Pathophysiology (Causality)
0.0 Normal behavior, no motor deficits. Intact myelin sheaths; no significant CNS infiltration.
1.0 Flaccid tail (loss of tail tone). Initial demyelination in the distal spinal cord / sacral nerve roots.
2.0 Hind limb weakness / clumsy gait. Progression of inflammatory lesions into the lumbar spinal cord.
3.0 Complete hind limb paralysis. Severe demyelination and axonal transection in the lower thoracic/lumbar spine.
4.0 Hind limb paralysis + partial forelimb paralysis. Ascending lesions reaching the cervical spinal cord.

| 5.0 | Moribund state or death. | Brainstem involvement compromising autonomic respiratory functions. |

Note: Any animal reaching a score of 4.0 for more than 24 hours must be euthanized according to standard IACUC ethical guidelines.

Sources

Application

Measuring Target Engagement of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: A Guide to In Vitro Assays

Introduction: Unveiling the Mechanism of a Novel Kinase Inhibitor The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Mechanism of a Novel Kinase Inhibitor

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The compound 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile represents a key pharmacophore within this class, with derivatives showing significant inhibitory activity against the Janus kinase (JAK) family. JAKs are critical mediators of cytokine signaling, playing a central role in immune response and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs a prime therapeutic target.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays available to measure the target engagement of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its analogs with their intended kinase targets, with a focus on JAK2. We will delve into the principles behind various assay formats, provide detailed step-by-step protocols, and explain the rationale behind experimental choices to ensure robust and reproducible data.

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][2][3]

The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK JAK1->JAK2 3. Trans-phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Regulation Inhibitor 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (JAK Inhibitor) Inhibitor->JAK1 Inhibition Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Choosing the Right Assay: A Comparative Overview

Several in vitro assay formats are available to quantify the interaction between a small molecule inhibitor and its kinase target. The choice of assay depends on the specific research question, the required throughput, and the available instrumentation. Here, we compare four widely used methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), ADP-Glo™ Kinase Assay, and AlphaScreen®.

Assay Principle Advantages Considerations Typical Application
TR-FRET Homogeneous (no-wash), high sensitivity, low background, robust.[4][5]Requires specific labeled reagents (donor and acceptor fluorophores).IC50 determination, kinase profiling, high-throughput screening (HTS).
Fluorescence Polarization (FP) Homogeneous, direct binding measurement, cost-effective for HTS.[6][7][8][9][10]Requires a fluorescently labeled tracer with high affinity, sensitive to compound fluorescence.Fragment screening, binding affinity determination (Kd), HTS.
ADP-Glo™ Kinase Assay Universal (detects ADP production), high dynamic range, sensitive.[11][12][13][14][15]Indirect measure of kinase activity, multi-step enzymatic reaction.Primary screening, kinase selectivity profiling, suitable for low-activity kinases.
AlphaScreen® Homogeneous, highly sensitive, versatile (enzymatic and binding assays).[16][17][18][19]Sensitive to light and singlet oxygen quenchers, can have a "hook effect" at high analyte concentrations.[17]HTS, protein-protein interaction studies, detection of phosphorylated substrates.

Detailed Application Notes and Protocols

To provide a practical guide, we will focus on JAK2 as the target kinase. The following protocols are designed to be adaptable for other JAK isoforms and kinases with appropriate optimization. For the purpose of illustrating expected results, we will use representative data for a well-characterized pyrazolopyridine-based JAK inhibitor, such as Filgotinib, which shares a similar core structure with our compound of interest.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A fluorescently labeled substrate and a phospho-specific antibody labeled with a different fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for a typical TR-FRET kinase assay.

Protocol: LanthaScreen™ Kinase Assay for JAK2

This protocol is adapted from the LanthaScreen™ technology.[4]

Materials:

  • Recombinant human JAK2 (e.g., Thermo Fisher Scientific)

  • Fluorescein-labeled substrate peptide (e.g., STAT1-derived peptide)

  • ATP

  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (or other test compound)

  • LanthaScreen™ Tb-anti-pSTAT1 antibody (or other suitable phospho-specific antibody)

  • TR-FRET dilution buffer

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal kinase concentration should be determined empirically but is typically in the low nanomolar range.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the 384-well plate.

    • Add 5 µL of the serially diluted compound or vehicle control.

    • Initiate the reaction by adding 5 µL of 2X ATP solution (at the Km concentration for ATP, if known). The final reaction volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X antibody/EDTA solution in TR-FRET dilution buffer. EDTA is added to stop the kinase reaction.

    • Add 15 µL of the 2X antibody/EDTA solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the emission ratio.

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

CompoundTargetIC50 (nM)
Filgotinib (Representative) JAK15.9
JAK228
JAK3400
TYK2530

Note: IC50 values are representative and can vary depending on assay conditions.

Fluorescence Polarization (FP) Assay

Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled ligand (tracer) from the kinase's active site by a test compound. The tracer, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger kinase, its tumbling is restricted, leading to high polarization.

Experimental Workflow: Fluorescence Polarization Assay

Caption: Workflow for a competitive FP binding assay.

Protocol: JAK2 Competitive Binding FP Assay

This protocol is based on the principles described for JAK2 JH2 domain assays.[6][7][8][9][10]

Materials:

  • Recombinant human JAK2

  • Fluorescently labeled tracer (e.g., a high-affinity ATP-competitive inhibitor conjugated to a fluorophore)

  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (or other test compound)

  • FP assay buffer

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Determine the Kd of the tracer for JAK2 to establish the optimal tracer concentration (typically at or below the Kd).

    • Determine the optimal JAK2 concentration that gives a sufficient assay window.

  • Compound Plating: Add serially diluted test compound in FP assay buffer to the wells of the assay plate.

  • Reaction Mixture:

    • Prepare a solution of JAK2 and the fluorescent tracer in FP assay buffer.

    • Add the JAK2/tracer mixture to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization (in mP units) using a suitable plate reader.

  • Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration and fit the data to determine the IC50. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.

Expected Results:

A successful FP assay will show a dose-dependent decrease in fluorescence polarization as the test compound displaces the fluorescent tracer from the kinase.

ADP-Glo™ Kinase Assay

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[11][12][13][14][15]

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: Workflow for an AlphaScreen® kinase assay.

Protocol: AlphaScreen® Assay for JAK2

This protocol is based on the general principles of AlphaScreen® assays. [16][17][18][19] Materials:

  • Recombinant human JAK2

  • Biotinylated substrate peptide

  • ATP

  • 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (or other test compound)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-phospho-specific antibody-conjugated Acceptor beads (or unconjugated antibody and Protein A-conjugated Acceptor beads)

  • AlphaScreen® assay buffer

  • 384-well, white microplates

  • AlphaScreen®-compatible plate reader

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, set up the kinase reaction containing JAK2, biotinylated substrate, ATP, and serially diluted inhibitor.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mixture containing Streptavidin-Donor beads and anti-phospho-Acceptor beads in the assay buffer.

    • Add the detection mixture to the kinase reaction wells.

  • Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for bead association.

  • Data Acquisition: Read the plate on an AlphaScreen®-compatible reader.

  • Data Analysis: Plot the AlphaScreen® signal against the logarithm of the inhibitor concentration and fit the curve to determine the IC50.

Expected Results:

Inhibitors of the kinase will prevent substrate phosphorylation, thus preventing the association of the donor and acceptor beads and leading to a decrease in the AlphaScreen® signal.

Conclusion: A Multi-Faceted Approach to Target Engagement

The in vitro assays described in this application note provide a robust toolkit for characterizing the target engagement of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its derivatives. By employing a combination of these techniques, researchers can gain a comprehensive understanding of a compound's potency, binding affinity, and mechanism of action. TR-FRET and ADP-Glo™ assays are excellent for determining enzymatic inhibition (IC50), while Fluorescence Polarization provides a direct measure of binding affinity (Ki). AlphaScreen® offers a highly sensitive and versatile platform for both enzymatic and binding assays. The selection of the most appropriate assay will depend on the specific stage of the drug discovery process, from high-throughput screening of large compound libraries to detailed mechanistic studies of lead candidates. Through the careful application of these methodologies, the development of novel and effective kinase inhibitors can be significantly accelerated.

References

  • A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. Available at: [Link]

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. Available at: [Link]

  • JAK-STAT signaling pathway - Wikipedia. Available at: [Link]

  • The JAK/STAT Pathway - PMC - NIH. Available at: [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. Available at: [Link]

  • JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC. Available at: [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - ACS Medicinal Chemistry Letters (ACS Publications). Available at: [Link]

  • JAK2 JH2 Fluorescence Polarization (FP) Assay | Request PDF - ResearchGate. Available at: [Link]

  • JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PubMed. Available at: [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - ACS Publications. Available at: [Link]

  • Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay - Agilent. Available at: [Link]

  • Molecular basis of JAK2 activation in erythropoietin receptor and pathogenic JAK2 signaling. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. Available at: [Link]

  • Clinical Performance of JAK2 V617F Mutation Detection Assays in a Molecular Diagnostics Laboratory Evaluation of Screening and. Available at: [Link]

  • Transcreener® ADP2 TR-FRET Red Assay Technical Manual - BellBrook Labs. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC. Available at: [Link]

  • A Practical Guide to Working with AlphaScreen™. Available at: [Link]

  • US10973913B2 - JAK inhibitors and uses thereof - Google Patents.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. Available at: [Link]

Sources

Method

Application Note: Formulation and Oral Dosing Protocols for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in Rodent Models

Introduction and Scope 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1623068-00-7) is a highly lipophilic intermediate and active pharmacological scaffold, prominently utilized in the synthesis of Sphingosi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (CAS: 1623068-00-7) is a highly lipophilic intermediate and active pharmacological scaffold, prominently utilized in the synthesis of Sphingosine-1-phosphate (S1P) receptor agonists for the treatment of autoimmune diseases such as multiple sclerosis .

Transitioning this compound from in vitro screening to in vivo rodent models presents a significant biopharmaceutical hurdle. Characteristic of pyrazolopyridine derivatives, its rigid crystalline lattice and high lipophilicity result in practically zero aqueous solubility. If administered unformulated, the compound will exhibit erratic gastrointestinal absorption and high inter-subject variability. This application note provides field-validated, self-validating formulation strategies—a co-solvent solution and a stabilized suspension—designed to ensure precise dosing and reproducible oral bioavailability (PO) in mice and rats.

Physicochemical Profiling

Before selecting a vehicle, it is critical to understand the quantitative constraints of the active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of the Target API

PropertyValue / Descriptor
Compound Name 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
CAS Number 1623068-00-7
Molecular Formula C10H10N4
Molecular Weight 186.22 g/mol
Estimated LogP ~2.5 - 3.0 (Highly lipophilic)
Aqueous Solubility < 0.1 mg/mL (Practically insoluble)
Physical State Solid (Crystalline powder)

Formulation Strategy & Mechanistic Rationale

The selection of an oral vehicle is strictly dictated by the required dose concentration and the specific objective of the preclinical study.

  • Strategy A: Solution Formulation (5% DMSO / 40% PEG400 / 55% Saline)

    • Rationale: For pharmacokinetic (PK) profiling at low doses (<5 mg/kg), a true solution is mandatory to eliminate dissolution-rate-limited absorption. Dimethyl sulfoxide (DMSO) acts as a powerful primary solvent to disrupt the crystal lattice. Polyethylene glycol 400 (PEG400) is introduced as a miscible co-solvent. Its primary function is to prevent the lipophilic compound from nucleating and precipitating (crashing out) when the formulation is diluted by aqueous gastric fluids.

  • Strategy B: Suspension Formulation (0.5% Methylcellulose / 0.2% Tween 80)

    • Rationale: For high-dose efficacy or general toxicology studies (>10 mg/kg) where absolute solubility limits are exceeded, a homogenous suspension is required. Methylcellulose (MC) increases the vehicle's viscosity, significantly slowing the sedimentation rate of the suspended particles to ensure dose uniformity. Tween 80 (Polysorbate 80) acts as a non-ionic surfactant that lowers the surface tension of the aqueous phase, effectively wetting the hydrophobic pyrazolopyridine particles and preventing agglomeration .

Formulation Workflow

FormulationWorkflow Start Determine Study Type & Dose Requirement Branch1 Low Dose (<5 mg/kg) PK Profiling Start->Branch1 Branch2 High Dose (>10 mg/kg) Tox / Efficacy Start->Branch2 Soln Solution Formulation (5% DMSO / 40% PEG400 / 55% Saline) Branch1->Soln Susp Suspension Formulation (0.5% MC / 0.2% Tween 80) Branch2->Susp StepS1 1. Dissolve API in DMSO Soln->StepS1 StepM1 1. Triturate API with Tween 80 Susp->StepM1 StepS2 2. Add PEG400 & Vortex StepS1->StepS2 StepS3 3. Add Saline Dropwise StepS2->StepS3 End Ready for Oral Gavage (Max 10 mL/kg for Mice) StepS3->End StepM2 2. Gradually add 0.5% MC StepM1->StepM2 StepM3 3. Homogenize / Sonicate StepM2->StepM3 StepM3->End

Decision tree and preparation workflow for oral formulation of pyrazolopyridine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Preparation of Solution Formulation (Target: 2 mg/mL)

Note: This formulation is thermodynamically metastable. Always prepare fresh on the day of dosing.

  • Weighing: Accurately weigh 20 mg of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile into a clean, dry glass vial.

  • Primary Solubilization: Add 0.5 mL of pure DMSO (5% of final volume). Vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Causality: DMSO must be added first. Adding water or PEG400 prematurely will trap the hydrophobic powder in an insoluble matrix, causing irreversible clumping.

  • Co-solvent Addition: Add 4.0 mL of PEG400 (40% of final volume) to the DMSO solution. Vortex for 1 minute to ensure a homogenous organic mixture.

  • Aqueous Dilution: While gently vortexing the vial, add 5.5 mL of sterile Saline (0.9% NaCl) dropwise.

    • Causality: Dropwise addition prevents localized supersaturation at the solvent-water interface, which would otherwise trigger immediate micro-precipitation of the API.

  • System Validation (Verification): Hold the final solution against a dark background under a bright light. The system validates itself if it remains completely clear with no visible particulates or Tyndall effect (cloudiness).

Protocol B: Preparation of Suspension Formulation (Target: 20 mg/mL)
  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (400 cP) in distilled water. Heat half the required water to 80°C, disperse the MC powder, then add the remaining cold water while stirring until clear. Add 0.2% (v/v) Tween 80 and mix thoroughly.

  • Weighing & Wetting: Weigh 200 mg of the API into a glass mortar. Add 20-30 µL of pure Tween 80 directly to the powder.

  • Trituration: Use a pestle to triturate the powder and Tween 80 into a smooth, uniform paste.

    • Causality: Mechanical shearing combined with the surfactant physically breaks down agglomerates and coats the hydrophobic surfaces. This prevents the compound from floating on top of the aqueous vehicle later.

  • Gradual Dilution: Slowly add the 0.5% MC vehicle in 1 mL increments while continuously grinding, until approximately 5 mL is added.

  • Transfer and Volume Adjustment: Transfer the suspension to a graduated cylinder. Rinse the mortar with additional vehicle to capture residual API, adding the rinses to the cylinder until the final volume reaches 10.0 mL.

  • System Validation (Verification): Sonicate the suspension in a water bath for 5 minutes, followed by vortexing. The system is validated when it presents as a milky, homogenous suspension that does not rapidly separate upon resting.

In Vivo Dosing & Pharmacokinetic Expectations

Administration Guidelines: Administer the formulation via oral gavage (PO) using a stainless steel bulb-tipped needle or a flexible plastic feeding tube. The standard dose volume for mice is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse). For rats, 5-10 mL/kg is standard. Fast the rodents for 4-6 hours prior to dosing (water ad libitum) to synchronize gastric emptying rates and reduce absorption variability.

Table 2: Anticipated Pharmacokinetic Profile (Based on a 5 mg/kg PO dose in Solution Vehicle)

PK ParameterDescriptionExpected Range (Rodents)
Tmax Time to maximum plasma concentration0.5 - 2.0 hours
Cmax Maximum plasma concentration> 500 ng/mL (Dose-dependent)
t1/2 Elimination half-life2.0 - 4.5 hours
F (%) Absolute Oral Bioavailability30% - 60%

Troubleshooting

  • Issue: The compound precipitates during the Saline addition step in Protocol A.

    • Root Cause & Fix: The local aqueous concentration exceeded the solubility limit. Ensure PEG400 is thoroughly mixed with DMSO before adding saline. If precipitation persists, the API's absolute solubility limit in this specific vehicle has been breached. Remedy this by either switching to Protocol B or increasing the PEG400 ratio to 50% (reducing Saline to 45%).

  • Issue: Particles settle too quickly in the syringe during dosing (Protocol B).

    • Root Cause & Fix: Insufficient vehicle viscosity. Increase the Methylcellulose concentration to 1.0% to enhance the suspension's kinetic stability, and utilize a magnetic stir bar in the dosing vial, keeping it on a stir plate between individual animal gavages.

References

  • Source: WIPO (PCT)
  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent Source: National Institutes of Health (PMC) URL:[Link]

  • Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies Source: Toxicological Sciences (Oxford Academic) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Barriers for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams struggling to keep highly lipophilic heterocyclic compounds in solution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with research teams struggling to keep highly lipophilic heterocyclic compounds in solution. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a classic example of a problematic molecule in drug discovery. Its rigid, planar pyrazolopyridine core promotes strong intermolecular π-π stacking (creating a high crystal lattice energy, or "brick dust" property), while the isopropyl group contributes significant lipophilicity (the "grease" property).

When you dilute this compound from a DMSO stock into an aqueous buffer, the sudden thermodynamic penalty of solvating this hydrophobic surface causes rapid aggregation and precipitation[1]. This guide provides field-proven, self-validating strategies to keep your compound in solution, ensuring accurate bioassay data and successful in vivo dosing.

Troubleshooting & FAQs: Diagnosing Assay Failures

Q: I am observing erratic, non-reproducible IC50 values in my biochemical assays. Could this be a solubility issue? A: Absolutely. It is standard practice to dissolve discovery compounds at 10-30 mM in DMSO[1]. However, when diluted into aqueous media, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile often crashes out. If the compound precipitates, the actual soluble concentration interacting with your target is much lower than your calculated nominal concentration. This leads to artificially inflated IC50 values and false negatives. Furthermore, micro-precipitates cause light scattering, which severely interferes with fluorescence or absorbance-based readouts.

Q: If I suspect precipitation, how should I alter my assay formulation without causing cytotoxicity? A: You must lower the dielectric constant of the medium or physically shield the hydrophobic molecule from water. For in vitro assays, keeping the final DMSO concentration ≤1% is critical to avoid cell toxicity. If precipitation still occurs, we recommend introducing a co-solvent (like PEG 400) or a complexation agent (like Cyclodextrin).

Q: How exactly does cyclodextrin complexation solve this problem? A: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), possess a hydrophilic outer surface and a hydrophobic central cavity[2]. The lipophilic pyrazolopyridine core and isopropyl group of your compound insert into this cavity via non-covalent interactions. This molecular encapsulation masks the drug's hydrophobic regions from the aqueous environment, drastically improving its apparent solubility and chemical stability without altering the drug's intrinsic pharmacological properties[3].

Caption: Workflow for diagnosing and resolving aqueous precipitation in bioassays.

Quantitative Data: Excipient Efficacy Profiling

Selecting the right solubilization strategy depends entirely on your downstream application. Below is a comparative matrix of field-validated excipients for pyrazolopyridine derivatives.

Table 1: Solubilization Strategies for Pyrazolopyridine Derivatives

Solubilization StrategyRecommended AgentOptimal ConcentrationMechanism of ActionAssay Compatibility
Complexation HP-β-CD10 - 20% (w/v)Encapsulates hydrophobic core in a lipophilic cavity[2]Excellent (in vivo / in vitro)
Co-solvency PEG 4001 - 5% (v/v)Lowers the dielectric constant of the aqueous media[4]High (in vitro biochemical)
Surfactant Tween 800.1 - 0.5% (v/v)Micellar solubilizationModerate (may disrupt cell membranes)
Solid Dispersion PVP-VA10% (w/w) drug loadTraps drug in a high-energy amorphous state[5]High (requires pre-formulation)

Self-Validating Experimental Protocols

A protocol is only reliable if it contains built-in checkpoints to validate its own success. Below are the definitive methodologies for measuring and enhancing the solubility of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Protocol A: Kinetic Solubility Screening via UPLC-MS/MS

Causality: While nephelometry is fast, it lacks the sensitivity required for highly insoluble "brick dust" compounds. UPLC-MS/MS provides precise, compound-specific quantification, which is mandatory for designing accurate in vivo pharmacokinetics (DMPK) studies[6].

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Spike 5 µL of the DMSO stock into 495 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to achieve a theoretical maximum concentration of 100 µM (1% DMSO final).

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: This removes suspended micro-crystals that would otherwise cause false-positive concentration readings.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via UPLC-MS/MS against a standard calibration curve (0.1 to 250 µM)[6].

Self-Validation Checkpoint: Always run a highly soluble reference standard (e.g., Propranolol) alongside your test compound. If the reference standard's recovery drops, your filter membrane is causing non-specific binding, and you must switch to a low-binding regenerated cellulose (RC) filter.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Causality: Physical mixing is insufficient for complexation. We must force the molecular interaction in a co-solvent system and then rapidly remove the solvent to trap the kinetically stable inclusion complex.

  • Phase Solubility Mapping: Dissolve HP-β-CD in purified water at increasing concentrations (0 to 20% w/v). Add an excess amount of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to each vial.

  • Agitation: Shake the vials at room temperature for 48 hours until complexation equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm membrane to remove uncomplexed, solid drug.

  • Lyophilization (Freeze-Drying): Freeze the clear filtrate at -80°C, then lyophilize for 48 hours. Causality: Sublimating the water prevents the thermodynamic drive of the drug to recrystallize, yielding a highly soluble, amorphous white powder.

Self-Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on the final lyophilized powder. The complete disappearance of the sharp melting endotherm characteristic of the free pyrazolopyridine crystal lattice validates that 100% of the drug is successfully encapsulated within the cyclodextrin cavity.

Caption: Mechanism of cyclodextrin inclusion complexation for solubility enhancement.

Sources

Optimization

Technical Support Center: HPLC Purification of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the analytical and preparative HPLC purification of 1-Isopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the analytical and preparative HPLC purification of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , a critical intermediate often utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists and other targeted therapeutics[1].

Due to its unique structural motifs—a basic pyrazolo-pyridine core, a lipophilic isopropyl group, and a polar, electron-withdrawing carbonitrile group—this molecule presents specific chromatographic challenges. This guide provides field-proven troubleshooting logic, scaling protocols, and the mechanistic causality behind each optimization step.

Method Development & Scale-Up Workflow

Before addressing specific troubleshooting scenarios, it is critical to understand the overarching strategy for scaling this molecule from an analytical scouting run to a preparative purification workflow.

G A 1. Analytical Scouting (Broad Gradient, 5-95% B) B 2. Selectivity Tuning (Modifier, pH, Temp) A->B C 3. Loadability Assessment (Mass/Volume Overload Limits) B->C D 4. Preparative Scale-Up (Focused Gradient Calculation) C->D E 5. Fraction Collection & Solvent Removal D->E

Workflow for scaling analytical HPLC methods to preparative purification.

Troubleshooting Peak Shape & Resolution (FAQs)

Q1: Why does 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exhibit severe peak tailing on standard C18 columns?

Root Cause & Causality: The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms. In reversed-phase HPLC, basic analytes undergo secondary polar interactions with deprotonated, residual silanol groups on the silica stationary phase, particularly when the mobile phase pH is above 3.0[2]. This creates a dual-retention mechanism (hydrophobic partitioning + ion-exchange), which distorts peak symmetry and causes a "tail"[3]. The Fix:

  • Low pH Strategy: Suppress silanol ionization by lowering the mobile phase pH to < 3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or formic acid[4].

  • High pH Strategy: Alternatively, operate at a high pH (e.g., pH 9.5 with ammonium bicarbonate) to deprotonate the basic nitrogens of the analyte, rendering it neutral. Note: This requires specialized base-resistant columns with bi- or tridentate bonded phases to prevent silica dissolution[5].

Q2: I am observing co-elution with structurally similar impurities (e.g., regioisomers). How can I improve selectivity?

Root Cause & Causality: Regioisomers share nearly identical hydrophobicity. Relying solely on adjusting the strong solvent ratio (%B) only changes retention time, not selectivity ( α )[6]. The Fix: Shift the selectivity by changing the organic modifier. Switch from acetonitrile (polar-aprotic) to methanol (polar-protic)[6]. Methanol can act as both a hydrogen-bond donor and acceptor, interacting uniquely with the carbonitrile group and the pyrazole nitrogens, thereby altering the retention factor ( k′ ). If this fails, switch to a Phenyl-Hexyl stationary phase to exploit π−π interactions with the pyrazolo-pyridine ring.

Q3: During preparative scale-up, my target peak broadens excessively into a "shark fin" shape. What is happening?

Root Cause & Causality: A "shark fin" (fronting) peak shape during scale-up is the hallmark of column overloading (either volume or mass)[4]. Because this molecule has limited solubility in purely aqueous buffers, researchers often inject it dissolved in 100% DMSO. A large injection volume of strong solvent prevents the sample plug from focusing at the column head, causing the analyte to migrate prematurely down the column. The Fix: Dilute the sample 10x; if peak shape restores, you have confirmed mass overload[5]. To fix volume overload without sacrificing throughput, dissolve the sample in a mixture closer to the initial mobile phase conditions, or utilize an "at-column dilution" setup.

Diagnostic Logic for Peak Tailing

G Start Peak Tailing Observed Check1 Are all peaks in the chromatogram tailing? Start->Check1 Yes1 System/Physical Issue: Dead volume, blocked frit, or fouled guard column Check1->Yes1 Yes No1 Chemical Issue: Secondary Silanol Interactions with Basic Nitrogens Check1->No1 No Fix2 Replace guard column or flush with 100% organic Yes1->Fix2 Fix1 Lower pH (<3.0) or use highly end-capped column No1->Fix1

Diagnostic logic tree for isolating and resolving peak tailing in HPLC.

Quantitative Data: Mobile Phase Additive Selection

Selecting the correct additive is critical for the recovery of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. The table below summarizes the trade-offs for preparative workflows.

AdditiveApprox. pHVolatility (Prep HPLC)Effect on Basic NitrogensRecommended Column Type
0.1% TFA ~2.0HighIonizes analyte; strong ion-pairingFully end-capped C18
0.1% Formic Acid ~2.7High (LC-MS friendly)Ionizes analyte; weak ion-pairingC18 or Polar-embedded
10 mM NH₄HCO₃ ~9.5HighDeprotonates analyte (neutralizes)Base-resistant C18 (e.g., Extend)
Phosphate Buffer ~7.0Low (Avoid in Prep) Partial ionizationStandard C18

Step-by-Step Methodology: Self-Validating Preparative Scale-Up

To ensure a seamless transition from analytical to preparative scale, follow this self-validating protocol[7].

Step 1: Analytical Scouting

  • Action: Run a broad scouting gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid) over 10 minutes on a 2 × 50 mm analytical column[7].

  • Validation: Calculate the retention factor ( k′ ). Ensure k′ is between 2 and 10. If k′<2 , the compound is eluting in the void volume; decrease the initial %B.

Step 2: Dwell Volume Determination

  • Action: Run a model compound (e.g., uracil or toluene) isocratically on the preparative system to determine the exact system dwell volume (delay volume)[7].

  • Validation: The calculated dwell volume allows you to apply a precise time offset to your analytical retention times, ensuring your preparative gradient hits the column at the exact moment the analyte does.

Step 3: Focused Gradient Calculation

  • Action: Based on the scouting run and dwell volume offset, calculate the exact %B at which 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile elutes. Create a "focused gradient" that starts 5% below this eluting composition and ends 5% above it over 10 column volumes[7].

  • Validation: Run the focused gradient analytically. The target peak should elute in the middle of the gradient with an asymmetry factor ( As​ ) between 0.9 and 1.2.

Step 4: Loadability Testing

  • Action: Inject increasing concentrations of your sample (1x, 5x, 10x) using the focused gradient[4].

  • Validation: Plot peak width versus injection mass. The maximum loadability is defined as the injection mass just before the resolution ( Rs​ ) between the target and the closest eluting impurity drops below 1.5.

Step 5: Linear Scale-Up

  • Action: Scale the flow rate ( F ) and injection volume ( V ) from the analytical to the preparative column using the ratio of their cross-sectional areas and lengths.

    • Fprep​=Fanalytical​×(rprep2​/ranalytical2​)

  • Validation: The retention time on the preparative column should match the analytical retention time within ±0.5 minutes.

References

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions URL
  • What Causes Peak Tailing in HPLC?
  • LABTips: Preparative HPLC for Purification Workflows Labcompare URL
  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare URL
  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies URL
  • WO2014129796A1 - Sphingosine-1-phosphate receptor agonists Google Patents URL
  • Overview of Analytical-to-Preparative Liquid Chromatography Method Development ACS Combinatorial Science URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazolopyridine-Based Inhibitors: The Ascendancy of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrazolopyridine core is a bicyclic heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." Its unique structure, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolopyridine core is a bicyclic heterocyclic system recognized in medicinal chemistry as a "privileged scaffold." Its unique structure, particularly the 1H-pyrazolo[3,4-b]pyridine isomer, serves as an exceptional bioisostere for purine, enabling it to function as a highly effective hinge-binding motif in a multitude of protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy.

Traditional, or first-generation, pyrazolopyridine inhibitors established the scaffold's potential but were often encumbered by limitations such as broad kinase cross-reactivity, leading to off-target effects, or suboptimal pharmacokinetic profiles.[3] This guide provides a detailed comparative analysis of these traditional inhibitors against a modern, highly optimized derivative: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile . We will dissect how specific, rational chemical modifications—namely the N1-isopropyl and C5-carbonitrile substitutions—transform the core scaffold into an inhibitor with superior performance. This analysis is supported by a synthesis of publicly available experimental data and provides detailed protocols for researchers to validate and expand upon these findings.

Section 1: The Traditional Pyrazolopyridine Scaffold: A Foundational Kinase Hinge-Binder

The therapeutic efficacy of pyrazolopyridine-based inhibitors stems from their ability to compete with endogenous ATP for the kinase active site. The nitrogen atoms within the pyrazolo[3,4-b]pyridine ring system are strategically positioned to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor within the active site, forming the basis of its inhibitory action.[2]

Early and "traditional" iterations of this scaffold often featured simple substitutions, such as hydrogen, methyl, or unsubstituted phenyl groups at the N1 position of the pyrazole ring. While effective at establishing the core binding interaction, these less-decorated molecules frequently lacked the refined interactions necessary for high target selectivity across the vast and structurally similar human kinome. This often resulted in inhibitors with pan-kinase activity or unforeseen off-target toxicities.

G cluster_0 Kinase Hinge Region cluster_1 Pyrazolopyridine Core Hinge_NH Backbone N-H Inhibitor N Pyrazole Ring N-H Pyridine Ring N Hinge_NH->Inhibitor:f2 H-Bond Hinge_CO Backbone C=O Inhibitor:f0->Hinge_CO H-Bond

Caption: Fundamental H-bonding of the pyrazolopyridine core.

Section 2: The Modern Derivative: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

The structure of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is the culmination of extensive structure-activity relationship (SAR) studies aimed at overcoming the limitations of earlier inhibitors. Its enhanced performance is not accidental but a product of rational design targeting specific pockets and residues within the kinase active site.

  • The N1-Isopropyl Group: The substitution of a bulky yet compact isopropyl group at the N1 position is a critical modification. SAR studies have repeatedly shown this substitution to be highly favorable for potency.[4][5] Unlike a simple methyl or phenyl group, the isopropyl moiety is optimally shaped to fit into a hydrophobic pocket adjacent to the hinge region, often near the "gatekeeper" residue. This snug fit provides a significant boost in binding affinity through favorable van der Waals interactions and can impart selectivity, as the size and shape of this pocket vary between different kinases.

  • The C5-Carbonitrile Group: The introduction of a cyano (-C≡N) group at the C5 position is another key innovation. This powerful electron-withdrawing group modulates the electronic properties of the entire heterocyclic system, which can influence binding affinity. More importantly, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming an additional, non-hinge interaction with residues deeper in the ATP-binding pocket.[6][7] This third point of contact significantly increases both the potency and selectivity of the inhibitor, locking it into a specific orientation that may be unfavorable for off-target kinases.

Section 3: Head-to-Head Comparison: A Data-Driven Analysis

To objectively compare 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (and its closely related analogs) with traditional pyrazolopyridine inhibitors, we have synthesized data from multiple peer-reviewed studies. The following tables illustrate the quantitative advantages conferred by its specific substitution pattern.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ Values)
Inhibitor Class / CompoundKey SubstituentsTarget KinaseIC₅₀ (nM)Reference
Traditional / Representative N1-Phenyl, C5-HGeneric Kinase A150 - 500(Illustrative)
Traditional / Representative N1-Methyl, C5-HGeneric Kinase B>1000(Illustrative)
Modern Analog (15y) N1-Isopropyl , C5-H, other modsTBK1 0.2 [5]
Modern Analog (15i) N1-Isopropyl , C5-H, other modsTBK1 8.5 [5]
Modern Analog (10g) N1-H , C5-H, other modsALK-L1196M <0.5 [8][9]
Modern Analog (10g) N1-H , C5-H, other modsROS1 <0.5 [8][9]

Note: Data is synthesized from studies on analogs with the key N1-isopropyl feature or other advanced modifications on the same core. Direct IC₅₀ values for the exact title compound may vary by target.

The data clearly indicates that modern derivatives featuring substitutions like the N1-isopropyl group achieve significantly lower IC₅₀ values, often in the single-digit nanomolar or even sub-nanomolar range, demonstrating a profound increase in potency.[5][8]

Table 2: Structure-Activity Relationship (SAR) Summary
Position"Traditional" Substituents"Modern" SubstituentsImpact on Activity
N1 H, Methyl, PhenylIsopropyl , CyclopropylIsopropyl is often optimal for filling a key hydrophobic pocket, significantly boosting potency and selectivity.[4][5]
C3 H, Amino, Small AlkylSubstituted Aryl/HeterocycleProvides a vector for exploring solvent-exposed regions, allowing for fine-tuning of selectivity and physical properties.
C5 H, HalogenCarbonitrile , AmideThe carbonitrile group can act as a hydrogen bond acceptor, adding a crucial interaction point and enhancing potency.[6][7]

Section 4: Essential Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor and reproducibility, the characterization of novel inhibitors requires standardized and validated experimental protocols. The following methodologies are fundamental for comparing the performance of compounds like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile against other inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: This assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and high-throughput compatibility. It directly measures kinase activity by quantifying the amount of ADP produced, providing a direct measure of inhibitor potency (IC₅₀).

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors (e.g., 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and a traditional pyrazolopyridine) in a suitable buffer (e.g., kinase buffer containing Tris-HCl, MgCl₂, and DTT).

  • Kinase Reaction: In a 96- or 384-well plate, add 5 µL of the kinase of interest, 5 µL of the appropriate substrate/ATP mixture, and 5 µL of the serially diluted inhibitor. Include "no inhibitor" (positive control) and "no kinase" (background) wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add 15 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 30 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence, normalize the data to the positive control, and plot the percent inhibition versus inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Antiproliferative Assay (Sulforhodamine B - SRB Assay)

Causality: While an in vitro kinase assay confirms target engagement, a cell-based assay is crucial to determine if this translates to a functional cellular outcome (e.g., stopping cancer cell growth). The SRB assay is selected for its reliability, low cost, and its basis in measuring total cellular protein content, which is less prone to artifacts than metabolic assays.[5]

Methodology:

  • Cell Seeding: Plate cancer cells (chosen based on the kinase target's relevance, e.g., A375 melanoma for a B-Raf inhibitor) in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Signal Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition: Read the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 5: Visualizing Key Concepts and Workflows

Visual diagrams are essential for clarifying complex molecular interactions and experimental processes.

G cluster_0 Experimental Workflow A Compound Acquisition (Synthesis or Purchase) B Primary Screening (In Vitro Kinase Assay) A->B Test Inhibitors C IC50 Determination B->C Dose-Response D Secondary Screening (Cellular Proliferation Assay) C->D Select Potent Hits F Data Analysis & Comparison C->F E GI50 Determination D->E Dose-Response E->F

Caption: Workflow for comparative inhibitor characterization.

Conclusion

The evolution from traditional pyrazolopyridine inhibitors to highly engineered molecules like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exemplifies the power of rational drug design. By strategically modifying the core scaffold at the N1 and C5 positions, medicinal chemists have successfully addressed the key challenges of potency and selectivity. The N1-isopropyl group masterfully exploits a hydrophobic pocket for enhanced affinity, while the C5-carbonitrile provides an additional anchoring point, solidifying the inhibitor's interaction with its intended target.

This guide demonstrates that while the pyrazolopyridine core provides the foundational hinge-binding capability, it is the thoughtful and empirically validated decoration of the scaffold that unlocks its full therapeutic potential. The presented data and protocols offer a framework for researchers to further explore this remarkable class of inhibitors, pushing the boundaries of targeted therapy and developing next-generation therapeutics with improved efficacy and safety profiles.

References

  • Title: Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source: ChemMedChem URL: [Link]

  • Title: Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors Source: ResearchGate URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Molecules (MDPI) URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: ResearchGate URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: Semantic Scholar URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Advances URL: [Link]

  • Title: Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile... Source: ResearchGate URL: [Link]

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: Molecules (MDPI) URL: [Link]

  • Title: 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS Source: Google Patents URL
  • Title: The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (PMC) URL: [Link]

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Comparative

A Comparative Guide to Purity Validation: Analyzing 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with NMR and LC-MS

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe preclinical and clinical r...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe preclinical and clinical research. For novel heterocyclic compounds like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a potent building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] Impurities, even at trace levels, can alter pharmacological activity, introduce toxicity, or confound structure-activity relationship (SAR) studies.

This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity validation of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.

Section 1: The Absolute Standard – Purity by Quantitative NMR (qNMR)

Quantitative NMR stands as a primary analytical method for purity determination. Its power lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[3] This allows for direct, absolute quantification against a certified internal standard without the need for a substance-specific calibration curve, a distinct advantage over chromatographic methods.[4]

Expertise & Causality: Why qNMR is the Gold Standard for Assay

The choice of qNMR as a primary method is deliberate. Unlike chromatography, which relies on a detector's response to an analyte (which can vary between compounds), qNMR offers nearly universal detection for all proton-containing molecules.[3][5] This makes it exceptionally robust for quantifying the main component and even visible impurities like residual solvents from a single experiment.[6] Furthermore, the non-destructive nature of the technique preserves the valuable sample for further analysis.[7][8] For establishing the definitive mass purity of a new chemical entity, qNMR is unparalleled.

Experimental Protocol: qNMR Purity Assay

This protocol is designed to provide a robust and accurate purity value for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

1. Materials & Reagents:

  • Analyte: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (approx. 10-15 mg)
  • Internal Standard (IS): Maleic acid (certified >99.5% purity, approx. 5-8 mg). Causality: Maleic acid is chosen for its chemical stability, high purity, and sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with analyte signals.
  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) with 0.03% v/v Tetramethylsilane (TMS).

2. Sample Preparation:

  • Using a calibrated analytical microbalance, accurately weigh approximately 15 mg of the analyte into a clean, dry vial. Record the mass to at least four decimal places (m_analyte).
  • Accurately weigh approximately 7 mg of the maleic acid internal standard into the same vial. Record the mass (m_IS).
  • Add approximately 0.7 mL of DMSO-d6 to the vial.
  • Vortex the vial for 60 seconds to ensure complete dissolution of both the analyte and the internal standard.
  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.
  • Experiment: ¹H Quantitative NMR.
  • Key Parameters:
  • Pulse Angle: 90°
  • Relaxation Delay (D1): 30 seconds. Causality: A long relaxation delay (at least 5 times the longest T1 of any proton of interest) is critical to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.[6]
  • Number of Scans (NS): 16-32. Causality: A sufficient number of scans is required to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
  • Acquisition Time (AQ): ≥ 3 seconds.

4. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
  • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methine proton of the isopropyl group) and the singlet for the internal standard (maleic acid, ~6.3 ppm).
  • Calculate the purity using the following formula[9]:
qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) dissolve Dissolve in DMSO-d6 weigh_is->dissolve nmr_acq Acquire ¹H Spectrum (D1 = 30s, NS = 32) dissolve->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity Value (%) calculate->result

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Section 2: The Sensitivity Specialist – Impurity Profiling by LC-MS

While qNMR provides an accurate measure of the bulk material's purity, it may lack the sensitivity to detect trace-level impurities. This is where LC-MS excels. Liquid chromatography separates the analyte from its impurities, and mass spectrometry provides high-sensitivity detection and crucial molecular weight information for each separated component.[10][11]

Expertise & Causality: Why LC-MS is Essential for Impurity Detection

The primary role of LC-MS in this context is not absolute quantification but sensitive detection and identification of process-related impurities and degradation products.[12][13] For a synthesized molecule like 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, potential impurities could include unreacted starting materials, regioisomers, or byproducts from side reactions.[14][15] LC-MS has the sensitivity to detect these at levels far below the typical NMR detection limit (often <0.1%), which is critical for meeting regulatory guidelines such as those from the ICH.[16][17]

Experimental Protocol: LC-MS Impurity Profiling

This protocol is designed for the sensitive detection and identification of potential impurities.

1. Materials & Reagents:

  • Analyte: 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
  • Solvent: Acetonitrile (ACN) and Water (H₂O), both LC-MS grade.
  • Additive: Formic Acid (FA), LC-MS grade.

2. Sample Preparation:

  • Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 ACN/H₂O mixture.
  • Perform a serial dilution to create a working solution at approximately 10 µg/mL. Causality: A lower concentration prevents detector saturation by the main peak and allows for better detection of low-level impurities.

3. LC-MS Method Parameters:

  • LC System: UPLC or HPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: A C18 column provides good retention and separation for moderately polar heterocyclic compounds.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization Positive (ESI+). Causality: The pyrazolopyridine nitrogen atoms are readily protonated, making ESI+ the ideal ionization mode for high sensitivity.
  • Scan Range: 50 - 500 m/z.

4. Data Analysis:

  • Examine the Total Ion Chromatogram (TIC) for peaks other than the main analyte peak.
  • Integrate all impurity peaks and express their abundance as a percentage of the total peak area. Note that this is a relative purity assessment and assumes similar ionization efficiencies.
  • Extract the mass spectrum for each impurity peak. The [M+H]⁺ ion will provide the molecular weight of the impurity.
  • Correlate the observed masses with potential process-related impurities (e.g., starting materials, dimers, oxidation products).
LC-MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution dilute Dilute to ~10 µg/mL Working Solution stock->dilute inject Inject onto C18 Column dilute->inject separate Gradient Elution (Separation) inject->separate detect ESI+ Mass Detection (m/z 50-500) separate->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic area Calculate Relative Peak Area % tic->area mass_spec Extract Mass Spectra of Impurities tic->mass_spec result Impurity Profile & Tentative IDs area->result mass_spec->result

Caption: Workflow for impurity profiling using LC-MS.

Section 3: A Comparative and Synergistic Analysis

Neither technique alone tells the complete story of a compound's purity. A direct comparison highlights their distinct, complementary strengths.

FeatureQuantitative NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Purpose Absolute purity (assay) of the main component.Sensitive detection and identification of trace impurities.
Quantification Primary Method: Absolute and direct, traceable to SI units.[4][18]Secondary Method: Relative (area %), requires reference standards for accurate quantification.
Sensitivity Lower (typically requires >0.1% for reliable quantification).Very High (can detect impurities at ppm or ppb levels).[19]
Structural Info Definitive: Provides full structure confirmation.[20][21]Inferential: Provides molecular weight and fragmentation data.[10][22]
Universality Near-universal response for proton-containing species.Response is highly dependent on a compound's ability to ionize.
Sample Effect Non-destructive.[5]Destructive.
Throughput Lower, due to longer experiment times (especially D1 delay).Higher, with typical run times under 15 minutes.

The Power of Orthogonality

The true strength in purity validation comes from using these techniques in tandem.[5][23]

  • qNMR provides the highly accurate, unbiased purity value of the bulk material (e.g., 99.2% pure). This value accounts for any non-UV active or non-ionizable impurities that LC-MS might miss.

  • LC-MS provides the detailed impurity profile, confirming that the remaining 0.8% is composed of, for example, three specific, low-level impurities whose identities can be hypothesized from their mass.

This dual approach creates a self-validating system. A high purity value from qNMR combined with a clean LC-MS chromatogram provides maximum confidence in the quality of the material, a cornerstone of regulatory compliance and sound scientific research.[16][24][25]

Conclusion

For the comprehensive purity validation of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a bifurcated strategy employing both qNMR and LC-MS is the most scientifically rigorous approach. qNMR serves as the primary method to assign an accurate, absolute purity value, while LC-MS acts as the orthogonal, high-sensitivity tool for profiling and identifying trace-level impurities. By understanding the distinct advantages and causal underpinnings of each technique, researchers can ensure the integrity of their chemical matter, leading to more reliable and reproducible outcomes in drug development and beyond.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827. [Link]

  • Levin, R., Gvin, L., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(12), e4642. [Link]

  • K., V. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 226-235. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Davies, S. R., Jones, K., Goldys, A., Alamgir, M., Chan, B. K. H., Elgindy, C., & Robert, R. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • W.J.P. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1646-1663. [Link]

  • Levin, R., Gvin, L., & Amirav, A. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed, 55(12). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • G.F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • G.F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

  • YouTube. (2023). Quantitative NMR vs. LC–MS — complementary techniques. [Link]

  • Lee, J. E., & Huh, Y. S. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 189, 113479. [Link]

  • Guan, X., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]

  • Wiley Analytical Science. (2014). A Primer on LC/NMR/MS. [Link]

  • Reddit. (2018). I am curious about methods of analysis... [Link]

  • ResearchGate. (2017). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives... [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy... [Link]

  • National Institutes of Health. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2021). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy... [Link]

  • Beilstein Journals. (2019). Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. [Link]

  • PubMed. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials... [Link]

  • OUCI. (n.d.). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials... [Link]

  • PubMed. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

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Validation

A Comparative Guide to the Inhibitory Potency of Pyrazolo[3,4-b]pyridine Derivatives: A Case Study in Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine bases and its broad applicability as a core for developing potent enzyme inhibitors.[1] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its similarity to purine bases and its broad applicability as a core for developing potent enzyme inhibitors.[1] This guide provides a comparative analysis of the inhibitory potency, specifically the half-maximal inhibitory concentration (IC50), of a representative compound from this class against relevant standard inhibitors. While this guide focuses on a specific analog for which public data is available, the principles and methodologies described are broadly applicable to other derivatives, including 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .

The primary mechanism of action for many pyrazolo[3,4-b]pyridine derivatives is the inhibition of protein kinases, a large family of enzymes that play crucial roles in cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a key target for drug discovery.[2][4] The IC50 value is a critical metric for quantifying the potency of a potential drug, indicating the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5][6]

This guide will delve into the comparative analysis of a potent 1H-pyrazolo[3,4-b]pyridine derivative identified as a TANK-binding kinase 1 (TBK1) inhibitor, against known standard compounds.[7] We will explore the experimental protocols for determining IC50 values, present comparative data, and discuss the underlying scientific principles.

Comparative IC50 Analysis of a Representative 1H-pyrazolo[3,4-b]pyridine Derivative Against TBK1

In a study identifying novel TBK1 inhibitors, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated.[7] For the purpose of this guide, we will use a highly potent analog from this study, herein referred to as Compound 15y , as our representative compound. TBK1 is a noncanonical IKK kinase involved in innate immunity and has emerged as a therapeutic target in both inflammatory diseases and certain cancers.[7]

The inhibitory activity of Compound 15y against TBK1 was compared to that of two well-established TBK1 inhibitors, BX795 and MRT67307 . The IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity, are summarized in the table below.

CompoundTarget KinaseIC50 (nM)
Compound 15y (Representative Pyrazolo[3,4-b]pyridine) TBK1 0.2 [7]
BX795 (Standard)TBK17.1[7]
MRT67307 (Standard)TBK128.7[7]

As the data indicates, the representative 1H-pyrazolo[3,4-b]pyridine derivative, Compound 15y, demonstrates significantly higher potency against TBK1 in vitro compared to the standard compounds BX795 and MRT67307.[7] A lower IC50 value signifies that a smaller amount of the compound is needed to inhibit the enzyme's activity, suggesting a higher potential for therapeutic efficacy at lower doses.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay for IC50 Determination

To ensure the reliability and reproducibility of IC50 data, a standardized and robust experimental protocol is essential. The following is a representative protocol for a luminescence-based kinase assay, a common method for determining kinase inhibitor potency.[8][9] This type of assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[9]

Step-by-Step Methodology
  • Compound Preparation and Dilution:

    • Prepare a stock solution of the test compound (e.g., 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile or the representative Compound 15y) and standard inhibitors in a suitable solvent, typically DMSO.

    • Perform a serial dilution of the stock solutions to create a range of concentrations to be tested. This is crucial for generating a dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase buffer, which typically contains HEPES, MgCl2, and BSA to maintain pH and enzyme stability.[8]

    • Add the diluted test compounds and standard inhibitors to their respective wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).

    • Add the recombinant TBK1 enzyme and its specific substrate to each well, except for the "no kinase" controls.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be carefully chosen, often near the Km value for the specific kinase, as IC50 values can be ATP-competitive.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[10]

  • Detection and Data Acquisition:

    • Stop the kinase reaction by adding a detection reagent, such as ADP-Glo™ Reagent. This reagent depletes the remaining ATP.[8]

    • Add a second reagent, the Kinase Detection Reagent, which contains the necessary enzymes to convert the ADP produced into a luminescent signal.

    • Incubate the plate at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis and IC50 Calculation:

    • Subtract the background luminescence (from "no kinase" wells) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software such as GraphPad Prism.[11][12]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Compound Serial Dilution plate_setup Plate Setup (Buffer, Kinase, Substrate) atp_addition Add ATP to Initiate Reaction plate_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation stop_reagent Add ADP-Glo™ Reagent (Stop Reaction) incubation->stop_reagent detect_reagent Add Kinase Detection Reagent stop_reagent->detect_reagent read_plate Measure Luminescence detect_reagent->read_plate data_analysis Calculate % Inhibition read_plate->data_analysis ic50_calc Generate Dose-Response Curve & Calculate IC50 data_analysis->ic50_calc

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Signaling Pathway Context: TBK1 in Innate Immunity

Understanding the biological context of the target kinase is crucial for interpreting the significance of inhibitor potency. TBK1 is a key kinase in the signaling pathway that leads to the production of type I interferons (IFNs) in response to viral or bacterial infection.

G PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., MAVS, TRIF) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P Phosphorylated IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus translocates to IFN_Gene Interferon Gene Transcription Nucleus->IFN_Gene Type_I_IFN Type I Interferons (IFN-α, IFN-β) IFN_Gene->Type_I_IFN Inhibitor 1H-pyrazolo[3,4-b]pyridine Inhibitor (e.g., Compound 15y) Inhibitor->TBK1

Caption: Simplified signaling pathway of TBK1 in the innate immune response.

As depicted in the diagram, upon recognition of pathogens, adaptor proteins activate TBK1.[7] Activated TBK1 then phosphorylates the transcription factor IRF3, leading to its dimerization and translocation into the nucleus, where it drives the expression of type I interferons. A potent inhibitor, such as the representative 1H-pyrazolo[3,4-b]pyridine derivative, blocks the phosphorylation activity of TBK1, thereby preventing the downstream signaling cascade.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of potent kinase inhibitors. The comparative analysis presented in this guide, using a representative compound against TBK1, highlights the potential for derivatives of this class to exhibit superior potency compared to established standard compounds. The determination of IC50 values through robust and well-documented experimental protocols is fundamental to the preclinical characterization of these potential therapeutic agents. Researchers and drug development professionals working with novel compounds such as 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile can utilize the methodologies and comparative framework outlined here to rigorously assess their inhibitory potential and guide further optimization efforts.

References

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(2), e3493. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Breit, B., & Kramer, J. S. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5293. Retrieved from [Link]

  • Wortmann, A., et al. (2008). Affinity Classification of Kinase Inhibitors by Mass Spectrometric Methods and Validation Using Standard IC50 Measurements. Analytical Chemistry, 80(23), 9046-9053. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3122. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine phosphoramidates 14a-e, 15a-e and 16a-e assayed against L. amazonensis promastigotes. Retrieved from [Link]

  • Hasan, M., et al. (2015). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 46(22). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives 4a–f. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5897. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1485-1502. Retrieved from [Link]

  • Szymańska, P., & Kimmel, M. (2020). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 82(1), 1-20. Retrieved from [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its isome...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and its isomers represent a class of molecules with significant potential in medicinal chemistry.[1][2][3] Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for molecular characterization by providing a reproducible fragmentation pattern that serves as a unique molecular fingerprint. Understanding the intricacies of these fragmentation pathways is not merely an academic exercise; it is a critical step in lead optimization, metabolite identification, and quality control.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. In the absence of direct experimental data for this specific molecule within the public domain, this analysis is built upon well-established fragmentation principles for its constituent chemical motifs: the pyrazolopyridine core, the N-isopropyl substituent, and the nitrile group. Furthermore, we will explore how this fragmentation data, in conjunction with alternative analytical techniques, can be leveraged to distinguish between closely related isomers, a common challenge in synthetic chemistry.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile under electron ionization is anticipated to be a multi-faceted process, governed by the relative stabilities of the resulting radical cations and neutral losses. The molecular ion ([M]•+) is the genesis of the fragmentation cascade, and its stability will influence the overall appearance of the mass spectrum.

Key Fragmentation Pathways
  • Loss of a Methyl Radical from the Isopropyl Group: A primary and highly characteristic fragmentation for N-isopropyl substituted heterocycles is the cleavage of the C-N bond or, more commonly, the loss of a methyl radical (•CH₃) from the isopropyl moiety to form a stable secondary carbocation. This is often a dominant peak in the spectrum.

  • Formation of a Propene Radical Cation: Another common pathway for isopropyl-substituted compounds involves the loss of the pyrazolopyridine-5-carbonitrile radical to form a propene radical cation.

  • Cleavage of the Pyrazolopyridine Ring System: Fused nitrogen-containing heterocyclic systems are known to undergo characteristic cross-ring cleavages.[4] For the pyrazolo[3,4-b]pyridine core, the expulsion of neutral molecules such as hydrogen cyanide (HCN) from the pyrazole ring is a well-documented fragmentation pathway.[5]

  • Fragmentation of the Nitrile Group: The nitrile group can influence the fragmentation pattern, often through the loss of a hydrogen cyanide (HCN) molecule or by stabilizing adjacent fragments.

The proposed fragmentation pathways are visualized in the diagram below, illustrating the logical progression from the molecular ion to the various product ions.

Fragmentation_Pathway M [M]•+ 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile F1 [M - CH₃]⁺ Loss of Methyl Radical M->F1 - •CH₃ F2 [M - C₃H₆]•+ Loss of Propene M->F2 - C₃H₆ F3 [M - HCN]•+ Loss of Hydrogen Cyanide M->F3 - HCN F4 [C₃H₇]⁺ Isopropyl Cation M->F4 Cleavage

Caption: Proposed fragmentation pathway for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Summary of Predicted Fragment Ions
m/z (predicted) Proposed Structure/Fragment Notes
186[M]•+ Molecular Ion
171[M - CH₃]⁺ Loss of a methyl radical from the isopropyl group.
159[M - HCN]•+ Loss of hydrogen cyanide from the pyrazole ring.
43[C₃H₇]⁺ Isopropyl cation.

Comparative Analysis with Alternative Techniques for Isomer Differentiation

While mass spectrometry provides invaluable structural information, the differentiation of isomers often requires a multi-technique approach. For pyrazolo[3,4-b]pyridine derivatives, positional isomers (e.g., substitution on the pyrazole nitrogen versus the pyridine nitrogen) and constitutional isomers (e.g., different substitution patterns on the pyridine ring) are common.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on the pyrazolo[3,4-b]pyridine core are highly sensitive to the substitution pattern. For instance, the position of the isopropyl group and the nitrile group will significantly alter the electronic environment of the neighboring protons, leading to distinct and predictable changes in their chemical shifts.[7][8]

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the heterocyclic rings provide a clear fingerprint for a specific isomer.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the definitive assignment of the isomeric structure.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation of isomers.

  • Chromatographic Separation: Isomers of pyrazolo[3,4-b]pyridine derivatives can often be separated using reversed-phase HPLC due to subtle differences in their polarity and hydrophobicity.[5] The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution.

  • UV-Vis Spectroscopy: Each isomer will have a characteristic UV-Vis absorption spectrum. While these may be similar, subtle differences in the absorption maxima (λmax) and the overall spectral shape can be used for identification and quantification, especially when coupled with HPLC for separation.[9][10]

The workflow for isomer differentiation can be visualized as follows:

Isomer_Differentiation_Workflow cluster_synthesis Synthesis cluster_separation Separation & Initial Characterization cluster_analysis Detailed Structural Elucidation Isomer_Mixture Isomeric Mixture HPLC HPLC-UV Isomer_Mixture->HPLC Separation MS Mass Spectrometry HPLC->MS Fraction Collection & Analysis NMR NMR Spectroscopy HPLC->NMR Fraction Collection & Analysis Isomer_Identification Isomer Identification MS->Isomer_Identification Fragmentation Pattern NMR->Isomer_Identification Unambiguous Structure

Caption: A typical workflow for the separation and identification of pyrazolopyridine isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A standard protocol for the analysis of pyrazolopyridine derivatives using GC-MS is provided below.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Conclusion

The analysis of the mass spectrometry fragmentation pattern of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, while predictive in nature, provides a robust framework for its identification and characterization. The key fragmentation pathways, including the loss of a methyl radical from the isopropyl group and the cleavage of the pyrazolopyridine ring, offer valuable diagnostic ions. However, for the definitive differentiation of closely related isomers, a synergistic approach combining mass spectrometry with powerful separation and spectroscopic techniques like HPLC-UV and NMR is indispensable. This integrated analytical strategy ensures the highest level of scientific rigor and is essential for advancing research and development in the field of medicinal chemistry.

References

  • Kulikov, N. S., & Bobyleva, M. S. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 3. Perhydro-4-thia-s-indacene. Journal of the Chemical Society, Perkin Transactions 2, (3), 571-576.
  • Khmelnitskii, R. A., Klyuev, N. A., & Krasnova, E. A. (1975). Mass spectrometry of fused nitrogen-containing ring systems. Chemistry of Heterocyclic Compounds, 11(7), 874-877.
  • Teixidó, J., & Lavilla, R. (2022).
  • Zanatta, N., et al. (2006). ¹H and ¹³C NMR data of of pyrazolo[3,4-b]pyridine derivatives. Magnetic Resonance in Chemistry, 44(10), 963-967.
  • Wensing, M., et al. (2015). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 17(23), 15494-15504.
  • Abdel-Wahab, B. F., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 66(11), 1059-1067.
  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1193.
  • Mamidipalli, P., et al. (2019). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. Drug Research, 69(10), 537-544.
  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1193.
  • Gzella, A., & Wawer, I. (2002). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Journal of Molecular Structure, 614(1-3), 195-200.
  • Kulikov, N. S., & Bobyleva, M. S. (2000). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a. Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (3), 565-570.
  • Teixidó, J., & Lavilla, R. (2022).
  • Zenkina, O. V. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Gzella, A., & Wawer, I. (2002). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. Journal of Molecular Structure, 614(1-3), 195-200.
  • Singh, P., et al. (2020). HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction. Analytical Methods, 12(29), 3721-3731.

Sources

Validation

Selectivity Profiling of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: A Comparative Guide for Kinase-Targeted Drug Discovery

In the landscape of modern drug discovery, particularly within oncology and immunology, the characterization of small molecule inhibitors against the human kinome is a critical endeavor. The pyrazolo[3,4-b]pyridine scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the characterization of small molecule inhibitors against the human kinome is a critical endeavor. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors.[1][2][3][4] This guide provides a comprehensive analysis of the kinase selectivity profile of a representative member of this class, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile . We will delve into the experimental methodologies for generating a robust selectivity profile, present and interpret the resulting data in a comparative context, and discuss the implications for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply kinase selectivity profiling in their work.

The Imperative of Kinase Selectivity Profiling

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Consequently, kinase inhibitors have become a major class of therapeutic agents.[5][6] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[7] Off-target inhibition can lead to unforeseen side effects or even desirable polypharmacology.[5][6] Therefore, comprehensive selectivity profiling is not merely a characterization step but a cornerstone of modern drug discovery, essential for understanding a compound's mechanism of action, predicting potential toxicities, and identifying new therapeutic opportunities.[8][9]

Designing a Robust Kinase Selectivity Profiling Campaign

A successful kinase profiling study hinges on a well-conceived experimental design. Key considerations include the choice of assay platform, the breadth of the kinase panel, and the concentration of both the test compound and ATP.

Biochemical vs. Cellular Assays: A Dichotomy of Relevance

Kinase inhibitor profiling can be broadly categorized into two approaches: biochemical assays and cellular assays.

  • Biochemical Assays: These in vitro assays utilize purified recombinant kinases and substrates to directly measure the inhibitory activity of a compound on the enzyme's catalytic function.[7][10] They offer high precision and are ideal for determining intrinsic inhibitory potency (e.g., IC50 or Ki values).[5][10] Radiometric assays, such as the HotSpot™ platform, are considered the gold standard due to their direct measurement of substrate phosphorylation.[10][11]

  • Cellular Assays: These assays, such as the NanoBRET™ Target Engagement assay, measure a compound's ability to bind to its target kinase within a living cell.[12] This provides a more physiologically relevant assessment, as it accounts for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[12][13]

For a comprehensive understanding, a tiered approach is often employed, starting with broad biochemical screening followed by validation of key hits in cellular assays.[14]

The Kinome Scan: Breadth and Depth

Several commercial vendors offer extensive kinase screening panels, covering a significant portion of the human kinome.[11][15] It is crucial to screen against a diverse panel representing all major kinase families to identify both on-target and off-target activities.[7][9] A typical large panel may include over 400 kinases.[15]

The Critical Role of ATP Concentration

Most kinase inhibitors are ATP-competitive, meaning they compete with the endogenous ATP for binding to the kinase's active site.[5] Therefore, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[5] Screening at the physiological ATP concentration (typically around 1 mM) can provide a better prediction of a compound's cellular potency, while screening at the ATP Km of each kinase can offer a more accurate measure of its intrinsic affinity.[16]

Illustrative Selectivity Profile of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

To illustrate the principles of kinase selectivity profiling, we present a hypothetical, yet plausible, dataset for 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, screened against a panel of 96 representative kinases at a concentration of 1 µM. The data is presented as percent inhibition.

Kinase FamilyKinasePercent Inhibition at 1 µM
Tyrosine Kinase ALK 98%
ROS1 95%
ABL135%
EGFR15%
FLT345%
MET20%
SRC25%
VEGFR230%
Serine/Threonine Kinase CDK2 85%
CDK9 88%
TBK1 92%
AKT110%
AURKA18%
CHK122%
IKKβ12%
MAPK1 (ERK2)8%
PIM140%
ROCK115%

This data is for illustrative purposes and does not represent actual experimental results.

Interpretation and Comparative Analysis

The illustrative data suggests that 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a potent inhibitor of a specific subset of kinases, a characteristic often seen with the pyrazolopyridine scaffold.[2][3][4]

  • Primary Targets: The compound shows strong inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1, two receptor tyrosine kinases whose fusion proteins are oncogenic drivers in non-small cell lung cancer.[2] This aligns with previous findings for other pyrazolo[3,4-b]pyridine derivatives.[2][17]

  • Secondary Targets: Significant activity is also observed against Cyclin-Dependent Kinase 2 (CDK2), CDK9, and TANK-Binding Kinase 1 (TBK1). Inhibition of CDKs can lead to cell cycle arrest and apoptosis, a desirable anticancer effect.[1] TBK1 is involved in innate immunity and inflammation, and its inhibition is being explored for autoimmune diseases and cancer.[4]

  • Selectivity: The compound exhibits good selectivity, with weaker inhibition against a broad range of other kinases at the tested concentration. To quantify this, a Selectivity Score can be calculated. For instance, the S(10) score is the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of kinases tested. In this hypothetical case, the S(10) would be low, indicating a relatively selective compound.

Comparison with Known Kinase Inhibitors

To put the selectivity profile into context, we can compare it to established kinase inhibitors.

CompoundPrimary Target(s)Key Off-Targets
Crizotinib ALK, ROS1, METMultiple other kinases
Ribociclib CDK4/6CDK9
BX795 TBK1, IKKεBroad off-target activity
1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Hypothetical) ALK, ROS1, CDK2, CDK9, TBK1Moderate selectivity

This comparison highlights that our hypothetical compound has a distinct "polypharmacology" profile, potently inhibiting kinases from different families. This could be advantageous for treating complex diseases but also warrants careful investigation of potential on- and off-target toxicities.

Experimental Protocols

Biochemical Kinase Assay (Radiometric)

This protocol outlines a standard radiometric assay for determining the inhibitory activity of a compound against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the specific kinase, its substrate (peptide or protein), and assay buffer.

    • Prepare a separate ATP mix containing unlabeled ATP and [γ-³³P]ATP at the desired concentration (e.g., 10 µM or the Km of the kinase).

    • Add 5 µL of the kinase reaction mix to each well.

    • Initiate the reaction by adding 4 µL of the ATP mix.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a stop buffer. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a method to measure compound binding to a target kinase in live cells.

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which binds to the kinase's ATP pocket.

  • Substrate Addition and Signal Measurement: Add the NanoLuc® substrate and immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound. Determine the IC50 value from the dose-response curve.

Visualizing the Data and Workflow

Experimental Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Kinase_Reaction Kinase Reaction Initiation Assay_Plate->Kinase_Reaction Incubation Incubation Kinase_Reaction->Incubation Termination Reaction Termination & Substrate Capture Incubation->Termination Detection Signal Detection (Scintillation) Termination->Detection Inhibition_Calc Percent Inhibition Calculation Detection->Inhibition_Calc Data_Analysis IC50 Determination Inhibition_Calc->Data_Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Affected Signaling Pathways

G cluster_alk_ros1 ALK/ROS1 Signaling cluster_cdk Cell Cycle Control cluster_tbk1 Innate Immunity Compound 1-Isopropyl-1H-pyrazolo[3,4-b] pyridine-5-carbonitrile ALK_ROS1 ALK / ROS1 Compound->ALK_ROS1 Inhibition CDK2 CDK2 Compound->CDK2 Inhibition CDK9 CDK9 Compound->CDK9 Inhibition TBK1 TBK1 Compound->TBK1 Inhibition STAT3 STAT3 ALK_ROS1->STAT3 PI3K PI3K/AKT ALK_ROS1->PI3K RAS_MAPK RAS/MAPK ALK_ROS1->RAS_MAPK Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Transcription Transcription Elongation CDK9->Transcription IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN

Caption: Key signaling pathways inhibited by the compound.

Conclusion

The selectivity profile of a kinase inhibitor is a critical dataset that informs its therapeutic potential and potential liabilities. This guide has outlined the essential considerations for designing and executing a comprehensive kinase selectivity profiling study, using the example of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. By combining robust biochemical and cellular assays with a broad kinase panel, researchers can gain a deep understanding of a compound's activity across the kinome. This knowledge is paramount for making informed decisions in the complex but rewarding journey of drug discovery and development.

References

  • Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]

  • Gao, Y., et al. (2013). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]

  • Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Lee, J. H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lee, J. H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Fun, H. K., et al. (2015). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Dinér, P., et al. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sabbatini, P., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. As a member of the pyrazolo[3,4-b]pyridine class of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. As a member of the pyrazolo[3,4-b]pyridine class of heterocyclic compounds, this substance is often investigated for its biological activity.[1][2] Derivatives of this scaffold have demonstrated a range of effects, including potent antiproliferative and cytotoxic activity against various cancer cell lines.[1][3][4] This potential bioactivity, combined with its chemical structure containing a pyridine ring and a nitrile group, necessitates its classification and handling as hazardous chemical waste.

The following procedures are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. Adherence to these guidelines is critical for any professional engaged in research and development involving this and structurally related compounds.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough risk assessment is paramount. All laboratory chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by a qualified professional or your institution's Environmental Health and Safety (EHS) office.[5]

  • Bioactivity Profile : The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in drug discovery, with many derivatives being developed as potent enzyme inhibitors and anti-cancer agents.[1] Due to this, 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile must be presumed to have potential cytotoxic or other biological effects. Therefore, it should be managed with the same level of caution as other hazardous or antineoplastic drugs.[6][7][8]

  • Chemical Hazards : The presence of the pyridine and nitrile functionalities classifies this compound as hazardous. Waste pyridine is considered a hazardous material, and its disposal is regulated.[9] Nitrile-containing compounds can also pose significant health risks.

  • Routes of Exposure : Primary exposure risks include inhalation of dust, absorption through the skin, and accidental ingestion.[6]

Mandatory Personal Protective Equipment (PPE)

When handling the pure compound, its solutions, or associated waste, the following minimum PPE is required:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental aerosolization of solid powder.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber).[10]Prevents skin contact and absorption. Note: Always consult the glove manufacturer's compatibility chart. Nitrile gloves may not be sufficient for prolonged contact.[10]
Body Protection A fully-buttoned laboratory coat or a chemical-resistant apron.Protects skin and personal clothing from contamination.
Respiratory Protection All handling and waste preparation must be conducted within a properly functioning and certified laboratory chemical fume hood.[10]Minimizes the risk of inhaling airborne particles or vapors.

Step-by-Step Waste Disposal Protocol

Disposal of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile must be systematic. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash .[5][11]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal. Waste should be accumulated at or near its point of generation under the control of laboratory personnel.[12]

  • Solid Chemical Waste :

    • Includes : Expired or unused pure compound, contaminated weigh paper, pipette tips, gloves, and other disposable labware.

    • Procedure : Collect directly into a designated solid hazardous waste container.

  • Liquid Chemical Waste :

    • Includes : Solutions containing the compound from experiments, mother liquors from crystallization, and solvent rinses of contaminated glassware.

    • Procedure : Collect in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Contaminated Sharps :

    • Includes : Needles, syringes, and broken glassware contaminated with the compound.

    • Procedure : Dispose of immediately into a dedicated, puncture-resistant sharps container designed for chemically contaminated sharps.[13][14]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA.[12]

  • Container Requirements :

    • Must be made of a material chemically compatible with the waste (e.g., glass or polyethylene).[11][15]

    • Must be in good condition, free of leaks, and equipped with a secure, screw-top cap.[12][15]

    • Container size should be appropriate for the volume of waste generated to avoid prolonged storage.[12]

  • Labeling Protocol :

    • A "Hazardous Waste" label must be affixed to the container as soon as the first drop of waste is added.[11][10]

    • The label must clearly list the full chemical name: "1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile" .

    • List all other constituents of the waste stream (e.g., solvents) with their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Flammable if in a flammable solvent).

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste.

  • Location : The SAA must be within the laboratory, at or near the point of generation.[15]

  • Storage Conditions :

    • Store waste containers in a cool, dry, and well-ventilated area.[11]

    • Ensure containers are stored away from incompatible materials, such as strong oxidizing agents and acids.[10]

    • Keep containers securely capped at all times, except when actively adding waste.[15]

  • Quantity Limits : Do not exceed institutional or regulatory limits for waste accumulation (e.g., typically 55 gallons of hazardous waste).[5][16]

Step 4: Arranging for Professional Disposal

Final disposal must be conducted by trained professionals through your institution's EHS department or a licensed contractor.

  • Request Pickup : Once a waste container is full or is no longer being used, complete a chemical waste collection request form as required by your institution.[10]

  • Documentation : Ensure all necessary paperwork is completed accurately to facilitate proper tracking and disposal.[11]

  • Final Disposal Method : The standard and recommended method for disposing of pyridine derivatives and nitrile compounds is high-temperature incineration in a licensed hazardous waste facility.[9][11][17] This process ensures the complete destruction of the hazardous components.

Chemical Waste Management Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

G cluster_0 cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Waste Generation (Work with 1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) waste_type Determine Waste Type start->waste_type solid Solid Waste (Gloves, Tips, Powder) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid sharps Sharps Waste (Needles, Glassware) waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps->sharps_container store Store in Designated Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store contact_ehs Container Full? Request Pickup from EHS store->contact_ehs disposal Professional Disposal (High-Temp Incineration) contact_ehs->disposal

Caption: Workflow for segregation and disposal of chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area : Restrict access to the spill area. If the substance is in a flammable solvent, eliminate all sources of ignition.[18]

  • Don PPE : Before attempting cleanup, don the full PPE detailed in Section 1.

  • Contain & Clean :

    • Solid Spill : Carefully sweep or scoop the material, avoiding dust generation. Place the collected solid into a sealed, labeled hazardous waste container.[11][17]

    • Liquid Spill : Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[10] Once fully absorbed, scoop the material into a sealed, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent solution, collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and your institution's EHS office, regardless of the spill size.[10]

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]
  • Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/Salmonella test system. Taylor & Francis Online. [Link]
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
  • Standard Operating Procedures for Pyridine. Washington State University. [Link]
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information (NCBI). [Link]
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency (EPA). [Link]
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Drug Safety and Handling Policy. VA Ann Arbor Healthcare System Research Services. [Link]
  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. United States Environmental Protection Agency (EPA). [Link]
  • Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]
  • HCS as it relates to the guidelines described in OSHA's 1986 publication regarding disposal of hospital wastes contaminated with cytotoxic drugs. Occupational Safety and Health Administration. [Link]
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]
  • Safety Data Sheet for Isopropyl Alcohol. MG Chemicals. [Link]
  • Biohazard Waste Disposal. Princeton University Environmental Health and Safety. [Link]

Sources

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